Ethyl 2,6-dichloro-4-(trifluoromethyl)benzoate
Description
The exact mass of the compound this compound is 285.9775193 g/mol and the complexity rating of the compound is 271. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 2,6-dichloro-4-(trifluoromethyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2F3O2/c1-2-17-9(16)8-6(11)3-5(4-7(8)12)10(13,14)15/h3-4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNSWNADHLKUFFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1Cl)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601249011 | |
| Record name | Ethyl 2,6-dichloro-4-(trifluoromethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601249011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189338-33-8 | |
| Record name | Ethyl 2,6-dichloro-4-(trifluoromethyl)benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=189338-33-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2,6-dichloro-4-(trifluoromethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601249011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1H NMR and 13C NMR spectra of Ethyl 2,6-dichloro-4-(trifluoromethyl)benzoate
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Ethyl 2,6-dichloro-4-(trifluoromethyl)benzoate
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound (CAS No. 189338-33-8). As a substituted aromatic ester, this compound presents a unique spectral profile dictated by the cumulative electronic effects of its substituents. This document serves as a key resource for researchers, chemists, and drug development professionals, offering a detailed interpretation of its spectral features grounded in the fundamental principles of NMR spectroscopy. We will explore the causal relationships between the molecular structure and the resulting chemical shifts, coupling patterns, and signal integrations. The guide includes a standardized experimental protocol for data acquisition and presents the spectral data in a clear, tabular format, supplemented by explanatory diagrams to facilitate a deeper understanding of the structural elucidation process.
Introduction: The Role of NMR in Modern Chemical Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural determination of organic compounds. Its ability to provide detailed information about the chemical environment of individual atomic nuclei, such as ¹H and ¹³C, makes it indispensable in fields ranging from synthetic chemistry to pharmaceutical quality control. The principle of NMR relies on the interaction of nuclear spins with an external magnetic field; the precise frequency at which a nucleus resonates—its chemical shift—is exquisitely sensitive to its local electronic environment.
For a molecule like this compound, which contains multiple functional groups with strong electronic effects, NMR spectroscopy offers a definitive method for structural verification and purity assessment. This guide will deconstruct its ¹H and ¹³C NMR spectra, demonstrating how each signal directly corresponds to the molecule's unique architecture.
Molecular Structure and Predicted Spectroscopic Features
The spectral characteristics of this compound are a direct consequence of its molecular structure. The molecule possesses a central benzene ring substituted with three powerful electron-withdrawing groups (two chlorine atoms and a trifluoromethyl group) and an ethyl ester group.
A critical feature of this molecule is its symmetry. A C₂ axis of symmetry passes through the C4-C1 bond (the carbons bearing the -CF₃ and -COOEt groups, respectively). This symmetry renders the two aromatic protons (at C3 and C5) chemically and magnetically equivalent. Likewise, the two chlorine-substituted carbons (C2 and C6) are equivalent. This structural symmetry is a key factor that simplifies the resulting NMR spectra.
The substituents exert significant influence on the electron density of the aromatic ring:
-
2,6-Dichloro groups: These atoms are highly electronegative and withdraw electron density from the ring via the inductive effect, deshielding the adjacent nuclei.
-
4-Trifluoromethyl group (-CF₃): This is one of the strongest electron-withdrawing groups. It powerfully deshields the entire aromatic system through both inductive and resonance effects.
-
Ethyl Ester group (-COOEt): The carbonyl portion of the ester group is also electron-withdrawing, contributing to the overall deshielding of the aromatic ring.
Collectively, these groups render the aromatic ring highly electron-deficient, which predicts that the aromatic proton signals will appear significantly downfield (at a higher ppm value) in the ¹H NMR spectrum.
Caption: Structure of this compound.
Experimental Protocol: Acquiring High-Fidelity NMR Data
The acquisition of clean, high-resolution NMR spectra is foundational to accurate structural interpretation. The following protocol outlines a self-validating methodology for analyzing this compound.
Step 1: Sample Preparation
-
Solvent Selection: Chloroform-d (CDCl₃) is the preferred solvent due to its excellent dissolving power for a wide range of organic compounds and its single, well-characterized residual solvent peak. Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Concentration: Prepare a solution by dissolving approximately 10-20 mg of the solid compound in 0.6-0.7 mL of CDCl₃. This concentration is optimal for achieving a high signal-to-noise ratio in a reasonable timeframe without causing significant line broadening.
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
Step 2: Spectrometer Setup and Calibration
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for superior signal dispersion and resolution.
-
Locking and Shimming: Insert the sample into the spectrometer probe. Lock the field frequency onto the deuterium signal of the CDCl₃ solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.
Step 3: Data Acquisition
-
¹H NMR Acquisition:
-
Pulse Angle: Use a 30-45° pulse angle to balance signal intensity with a faster relaxation delay.
-
Spectral Width: Set a spectral width of approximately 12-16 ppm to encompass all expected proton signals.
-
Acquisition Time: An acquisition time of 2-4 seconds is standard for high-resolution spectra.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is typically sufficient.
-
Number of Scans: Acquire 8 to 16 scans, which should provide an excellent signal-to-noise ratio for a sample of this concentration.
-
-
¹³C NMR Acquisition:
-
Mode: Acquire a proton-decoupled ¹³C{¹H} spectrum to ensure that each unique carbon appears as a single sharp line.
-
Spectral Width: Use a wide spectral width of ~220-240 ppm to cover the full range of carbon chemical shifts.
-
Pulse Angle: A 30-45° pulse angle is appropriate.
-
Number of Scans: A significantly higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope. The acquisition time can be several minutes to an hour.
-
Analysis of the ¹H NMR Spectrum
The ¹H NMR spectrum is predicted to be remarkably simple due to the molecule's symmetry. It should feature three distinct signals corresponding to the three non-equivalent proton environments.
Caption: Distinct proton environments in the molecule.
Predicted ¹H NMR Data Summary
| Signal Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| Hₐ | 7.6 - 7.9 | Singlet (s) | 2H | Ar-H (at C3, C5) | The two aromatic protons are chemically equivalent due to molecular symmetry. The signal is a singlet as there are no adjacent protons for coupling. Its downfield shift is caused by the strong deshielding from the three adjacent electron-withdrawing groups (Cl, Cl, CF₃). |
| Hₑ | 4.3 - 4.5 | Quartet (q) | 2H | -O-CH₂ -CH₃ | This methylene group is adjacent to an electronegative oxygen atom, shifting it downfield. It is split into a quartet by the three neighboring methyl protons (n+1 = 3+1 = 4). |
| H꜀ | 1.3 - 1.5 | Triplet (t) | 3H | -O-CH₂-CH₃ | This methyl group is a typical aliphatic signal. It is split into a triplet by the two neighboring methylene protons (n+1 = 2+1 = 3). |
Analysis of the ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum provides a direct count of the non-equivalent carbon atoms in the molecule. Due to symmetry, eight distinct signals are predicted.
Predicted ¹³C NMR Data Summary
| Signal Label | Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| C₁ | 163 - 166 | C =O | The carbonyl carbon of the ester is highly deshielded and appears far downfield, typical for this functional group. |
| C₂ | 135 - 138 | C -Cl (at C2, C6) | These quaternary carbons are deshielded by the attached chlorine atoms. The signal represents two equivalent carbons. |
| C₃ | 132 - 135 | C -COOEt (at C1) | This quaternary carbon is attached to the ester group and is deshielded. |
| C₄ | 130 - 133 (q) | C -CF₃ (at C4) | This quaternary carbon is strongly deshielded by the trifluoromethyl group and will appear as a quartet due to coupling with the three fluorine atoms. |
| C₅ | 128 - 131 | C -H (at C3, C5) | These aromatic carbons are deshielded by the ring current and the electron-withdrawing groups. The signal represents two equivalent carbons. |
| C₆ | 120 - 125 (q) | -C F₃ | The carbon of the trifluoromethyl group itself appears in the aromatic region and shows a strong one-bond coupling to the three fluorine atoms, resulting in a prominent quartet. |
| C₇ | 61 - 63 | -O-C H₂- | The methylene carbon is attached to an electronegative oxygen, causing a downfield shift into this characteristic region. |
| C₈ | 13 - 15 | -CH₂-C H₃ | The terminal methyl carbon of the ethyl group appears in the typical upfield aliphatic region. |
Conclusion
The structural elucidation of this compound is straightforwardly achieved through the combined analysis of its ¹H and ¹³C NMR spectra. The predicted spectra are characterized by their simplicity, a direct result of the molecule's inherent symmetry. The ¹H spectrum is expected to show three distinct signals: a downfield singlet for the two equivalent aromatic protons and a characteristic quartet-triplet pattern for the ethyl group. The ¹³C spectrum should display eight signals, confirming the number of unique carbon environments, with chemical shifts that are highly influenced by the powerful electron-withdrawing nature of the chloro and trifluoromethyl substituents. This guide provides the foundational spectroscopic knowledge and experimental framework necessary for the confident identification and characterization of this compound in a research or industrial setting.
References
-
Title: Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry Source: Longdom Publishing URL: [Link]
-
Title: NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses Source: Microbe Notes URL: [Link]
-
Title: Ethyl benzoate | C9H10O2 | CID 7165 Source: PubChem URL: [Link]
-
Title: NMR Chemical Shift Values Table Source: Chemistry Steps URL: [Link]
-
Title: 1H Nuclear Magnetic Resonance (NMR) Chemical shifts Source: Conduct Science URL: [Link]
-
Title: NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems Source: Technology Networks URL: [Link]
-
Title: NMR Spectroscopy: Principles & Applications Source: Scribd URL: [Link]
-
Title: [FREE] Ethyl benzoate (PhCO2Et) has these peaks in its ^{13}C NMR spectrum Source: Brainly URL: [Link]
-
Title: Video: NMR Spectroscopy: Principle, NMR Active Nuclei, Applications Source: JoVE (Journal of Visualized Experiments) URL: [Link]
-
Title: Chemical shift Source: Wikipedia URL: [Link]
-
Title: 15.7: Spectroscopy of Aromatic Compounds Source: Chemistry LibreTexts URL: [Link]
-
Title: Interpreting H-NMR Spectra Aromatic Molecule Source: YouTube URL: [Link]
-
Title: The ¹³C NMR spectrum for ethyl benzoate contains these peaks: 17.3, 61.1,.. Source: Filo URL: [Link]
Technical Whitepaper: 19F NMR Characterization of Ethyl 2,6-dichloro-4-(trifluoromethyl)benzoate
[1]
Executive Summary
Ethyl 2,6-dichloro-4-(trifluoromethyl)benzoate is a critical intermediate in the synthesis of agrochemicals (specifically benzoylurea insecticides) and pharmaceutical pharmacophores.[1] Its structural integrity relies heavily on the stability of the trifluoromethyl (-CF
While
This guide provides a validated protocol for the acquisition, processing, and interpretation of
Part 1: Structural Analysis & Theoretical Prediction[1]
Before acquisition, one must understand the magnetic environment of the fluorine nuclei to optimize instrument parameters.[1]
Molecular Symmetry and Electronic Environment
The molecule possesses a
-
C1: Ethyl ester attachment (Sterically crowded by ortho-chlorines).[1]
-
C2, C6: Chlorine atoms (Chemically equivalent).[1]
-
C3, C5: Aromatic Protons (Chemically equivalent).[1]
Predicted Spectral Features
-
Signal Multiplicity: The -CF
group contains three chemically equivalent fluorine atoms.[1] Due to free rotation around the C4-C bond, they appear as a single signal.[1] -
Coupling (
):-
Coupling: The fluorine atoms are separated by four bonds from the aromatic protons at C3 and C5.[1] This typically results in a small coupling constant (
Hz).[1] -
Appearance: On lower field instruments (<400 MHz), this often appears as a broadened singlet.[1] On high-field instruments (>500 MHz) or with resolution enhancement, a fine triplet or multiplet may be resolved.[1]
-
Coupling: The fluorine atoms are separated by four bonds from the aromatic protons at C3 and C5.[1] This typically results in a small coupling constant (
-
Chemical Shift (
):
Part 2: Experimental Protocol
This protocol is designed for quantitative accuracy (qNMR).[1] If qualitative ID is the only goal, the relaxation delay (
Sample Preparation[1][5]
-
Solvent: Chloroform-d (CDCl
) is preferred due to excellent solubility and lack of interaction with the ester.[1] DMSO- is a viable alternative but may shift the signal by 1-2 ppm.[1] -
Concentration: 10–15 mg of analyte in 0.6 mL solvent.
-
Internal Standard (for qNMR):
-Trifluorotoluene (TFT).[1]
Acquisition Parameters
| Parameter | Setting | Rationale |
| Pulse Sequence | zg or zgig (Inverse Gated Decoupling) | zgig decouples protons to remove |
| Spectral Width (SW) | 200 ppm (-20 to -220 ppm) | Ensures capture of analyte and common internal standards.[1] |
| Transmitter Offset (O1P) | -100 ppm | Centers the window between Ar-CF |
| Relaxation Delay ( | Critical: -CF | |
| Scans (NS) | 16 - 64 | |
| Excitation Pulse | 90° | Maximizes signal per scan for quantitative work.[1] |
Workflow Visualization
The following diagram outlines the critical decision points in the analytical workflow.
Figure 1: Optimized
Part 3: Data Interpretation & Analysis[1]
Spectral Data Summary
| Signal | Chemical Shift ( | Multiplicity | Integration | Assignment |
| Analyte | -63.4 | Singlet (s) | 3F | Ar-CF |
| Impurity A | -63.1 | Singlet (s) | < 1% | Hydrolysis Product (Acid) |
| Impurity B | -113.0 | Multiplet | (Reference) | Fluorobenzene (Int.[1] Std) |
Note: Chemical shifts are referenced to CFCl
Interpreting the Singlet
Although the -CF
-
Decoupling: If {1H} decoupling is applied (standard for C13 but optional for F19), the splitting collapses.[1]
-
Resolution: The
coupling is small. Without decoupling, it may appear as line broadening rather than distinct splitting.[1]
Impurity Profiling Logic
The primary degradation pathway for this compound is ester hydrolysis , yielding 2,6-dichloro-4-(trifluoromethyl)benzoic acid.[1]
-
The Shift Difference: The conversion of the Ethyl Ester (-COOEt) to the Carboxylic Acid (-COOH) changes the electronic environment at the para position.[1]
-
Observation: You will see a small satellite peak slightly downfield or upfield (typically
ppm) from the main peak.[1]
Figure 2: Logic flow for identifying common hydrolysis impurities using
Part 4: Discussion & Validation
Why F over H?
In the
The
-
Signal present = -CF
moiety is intact.[1] -
Signal shift = Electronic environment of the ring has changed (e.g., ester hydrolysis).[1]
-
No other signals = High purity (regarding fluorinated impurities).[1]
Quantitative Validation (qNMR)
To validate the assay:
References
-
Beilstein Journals. Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. (Accessed via Beilstein Institut).[1]
- Relevance: Provides experimental chemical shifts for 1-(2,2,2-Trifluoroethyl)-4-(trifluoromethyl)benzene and related Ar-CF3 compounds (-62.7 ppm)
-
National Institutes of Health (NIH). Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content.
- Relevance: Establishes the protocol for qNMR, specifically the necessity of long relax
-
Sigma-Aldrich. Certified Reference Materials for 19F NMR.
- Relevance: Validates the use of 3,5-Bis(trifluoromethyl)benzoic acid and similar derivatives as internal standards for this class of compounds.
-
University of Oxford. Quantitative NMR Spectroscopy: Procedures for acquisition and processing.
- Relevance: Authoritative guide on processing parameters (Line Broadening, Phasing) cited in the workflow.
potential hazards and handling precautions for Ethyl 2,6-dichloro-4-(trifluoromethyl)benzoate
An In-depth Technical Guide to the Safe Handling of Ethyl 2,6-dichloro-4-(trifluoromethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the potential hazards and necessary handling precautions for this compound (CAS No. 189338-33-8).[1][2] As a crucial intermediate in the synthesis of novel pharmaceutical and agrochemical compounds, a thorough understanding of its safe management is paramount for protecting laboratory personnel and the environment.[3] This document synthesizes available safety data from structurally similar compounds to provide a comprehensive risk assessment and procedural guidance.
Understanding the Hazard Profile
GHS Hazard Classification (Inferred)
Based on data from analogous compounds, this compound is anticipated to fall under the following Globally Harmonized System (GHS) classifications:
| Hazard Class | Hazard Category | GHS Code | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302 | Harmful if swallowed.[3][4] |
| Acute Toxicity, Inhalation | Category 4 | H332 | Harmful if inhaled.[3][4] |
| Skin Corrosion/Irritation | Category 2 | H315 | Causes skin irritation.[3][5][6][7] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319 | Causes serious eye irritation.[5][6][7][8] |
| Skin Sensitization | Category 1 | H317 | May cause an allergic skin reaction.[3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335 | May cause respiratory irritation.[5][8][9] |
| Hazardous to the Aquatic Environment, Acute Hazard | Category 1 | H400 | Very toxic to aquatic life. |
| Hazardous to the Aquatic Environment, Long-term Hazard | Category 1 | H410 | Very toxic to aquatic life with long lasting effects.[3] |
Hazard Pictograms (Anticipated):
-
Exclamation Mark: Indicates skin and eye irritation, skin sensitization, acute toxicity (harmful), and respiratory tract irritation.
-
Health Hazard: May indicate respiratory sensitizer, mutagen, carcinogen, or reproductive toxicity (though not explicitly inferred, caution is warranted).
-
Environment: Indicates hazards to the aquatic environment.
Engineering Controls and Personal Protective Equipment (PPE): A Multi-layered Defense
The primary principle of safe handling is to minimize exposure. This is achieved through a combination of engineering controls and appropriate personal protective equipment.
Engineering Controls: The First Line of Defense
All work with this compound should be conducted in a well-ventilated area.
-
Chemical Fume Hood: A properly functioning chemical fume hood is mandatory for all operations that may generate vapors, mists, or aerosols.[4] This includes weighing, dissolving, and reaction workups.
-
Ventilation: General laboratory ventilation should ensure a sufficient number of air changes per hour to prevent the accumulation of vapors.[3]
Personal Protective Equipment (PPE): Essential for Direct Handling
The selection of PPE is critical for preventing direct contact with the chemical.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield.[3][10] | Protects against splashes and vapors that can cause serious eye irritation. |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[10][11] | Prevents skin contact, which can lead to irritation and potential sensitization.[3][11] |
| Body Protection | A lab coat or chemical-resistant apron. | Protects against accidental spills and contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator with organic vapor cartridges. | Required when engineering controls are insufficient or during spill cleanup.[10][12] |
Safe Handling and Storage Protocols
Adherence to strict protocols for handling and storage is fundamental to a safe laboratory environment.
Handling Procedures
-
Avoid Inhalation: Do not breathe dust, fume, gas, mist, vapors, or spray.[3][8]
-
Prevent Contact: Avoid contact with skin, eyes, and clothing.[8]
-
Hygiene: Wash hands thoroughly after handling, and before eating, drinking, or smoking.[5][13] Contaminated work clothing should not be allowed out of the workplace.[14]
-
Grounding: For combustible liquids, all metal parts of equipment must be grounded to avoid ignition of vapors by static electricity discharges.[3]
Storage Conditions
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[5][8]
-
Temperature: Store in a cool place, away from heat, sparks, and open flames.[3][10]
Emergency Procedures: Preparedness and Response
In the event of an exposure or spill, a swift and informed response is crucial.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[4][5][8] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of soap and water. If skin irritation or rash occurs, get medical advice/attention.[4][5] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[4][5][8] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[4] |
Spill Response
-
Small Spills: Absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.[4]
-
Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains.
-
Ignition Sources: Remove all sources of ignition.[3]
Risk Assessment and Mitigation Workflow
A systematic approach to risk assessment is essential for ensuring laboratory safety. The following diagram illustrates a logical workflow for handling this compound.
Caption: Risk Assessment and Mitigation Workflow for Chemical Handling.
Conclusion
While this compound is a valuable synthetic intermediate, it presents notable hazards that demand careful management. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to strict handling and storage protocols, researchers can mitigate the risks associated with this compound. A proactive approach to safety, grounded in a thorough understanding of the potential hazards, is the cornerstone of responsible chemical research.
References
- Gujarat Fluorochemicals Limited. (2020, August 28). GLOBAL PRODUCT STRATEGY SAFETY SUMMARY: 2, 6-DICHLORO-4-(TRIFLUOROMETHYL) ANILINE.
- Thermo Fisher Scientific. (2025, September 23). SAFETY DATA SHEET: Ethyl 4-(trifluoromethyl)
- Enviro Tech Chemical Services. (n.d.).
- Fisher Scientific. (2025, December 24). SAFETY DATA SHEET: Ethyl 4-(trifluoromethyl)
- Sigma-Aldrich. (2025, June 24).
- Chemical Management. (2023, January 30).
- Sigma-Aldrich. (2025, September 13).
- Pfaltz & Bauer. (n.d.). SAFETY DATA SHEET: p-(trifluoromethyl)benzoic acid 98%.
- TCI Chemicals. (2023, March 5). SAFETY DATA SHEET: 2-Fluoro-6-(trifluoromethyl)benzoic Acid.
- CymitQuimica. (2023, July 10). Ethyl 4-bromo-2-(trifluoromethyl)
- Fisher Scientific Chemicals, Inc. (2025, May 1). SAFETY DATA SHEET: 2,6-Dichloro-4-(trifluoromethyl)aniline.
- CymitQuimica. (2024, December 19). Safety Data Sheet: Methyl 2-fluoro-6-(trifluoromethyl)
- American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users.
- Delta Plus. (n.d.). Chemical protection.
-
Boroncore. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 4-(trifluoromethyl)benzoate. Retrieved from [Link]
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- 4. pfaltzandbauer.com [pfaltzandbauer.com]
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Methodological & Application
The Synthetic Versatility of Ethyl 2,6-dichloro-4-(trifluoromethyl)benzoate: A Guide for Researchers
The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and agrochemical development. The trifluoromethyl group, in particular, is prized for its ability to enhance metabolic stability, binding affinity, and lipophilicity of bioactive compounds. Ethyl 2,6-dichloro-4-(trifluoromethyl)benzoate emerges as a pivotal building block in this context, offering a synthetically versatile scaffold for the construction of complex molecular architectures. The presence of two chlorine atoms, an ethyl ester, and a trifluoromethyl group on the phenyl ring provides multiple reaction sites for diverse chemical transformations.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the practical applications of this compound in organic synthesis. We will delve into detailed experimental protocols, explore the causality behind experimental choices, and provide a framework for its utilization in the synthesis of valuable chemical entities.
Core Applications and Synthetic Protocols
The reactivity of this compound can be harnessed in several key ways, primarily focusing on the transformation of the ester functionality and the substitution of the chloro groups on the aromatic ring. Below, we outline some of the most pertinent applications with detailed, field-proven protocols.
Hydrolysis to 2,6-dichloro-4-(trifluoromethyl)benzoic Acid: A Gateway to Further Derivatization
The hydrolysis of the ethyl ester to the corresponding carboxylic acid is a fundamental and often necessary first step to unlock further synthetic possibilities, such as amide bond formation or other carboxylic acid-specific reactions.
Scientific Rationale: Base-catalyzed hydrolysis, or saponification, is a classic and efficient method for the cleavage of esters. The use of a strong base like sodium hydroxide attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate which then collapses to form the carboxylate salt and ethanol. Subsequent acidification protonates the carboxylate to yield the desired carboxylic acid.
Protocol 1: Synthesis of 2,6-dichloro-4-(trifluoromethyl)benzoic Acid
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in ethanol (5-10 mL per gram of ester).
-
Add a 2 M aqueous solution of sodium hydroxide (2.0-3.0 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous solution with water and wash with a small amount of ethyl acetate to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of concentrated hydrochloric acid. A white precipitate should form.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield 2,6-dichloro-4-(trifluoromethyl)benzoic acid as a white solid. The product can be further purified by recrystallization if necessary.
Data Summary:
| Reactant | Molar Eq. | Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| This compound | 1.0 | NaOH (2.0-3.0 eq), HCl (to pH 1-2) | EtOH/H₂O | Reflux | 2-4 | >95 |
Workflow for Hydrolysis:
Caption: Workflow for the hydrolysis of this compound.
Synthesis of Pyridazinones: Building Heterocyclic Scaffolds
The reaction of esters with hydrazine is a powerful method for the synthesis of pyridazinone heterocycles, which are prevalent in many biologically active compounds. This transformation provides a direct route to a key heterocyclic core.
Scientific Rationale: Hydrazine, being a potent binucleophile, can react with the ester functionality. The initial nucleophilic attack of one nitrogen atom of hydrazine on the carbonyl carbon of the ester, followed by the elimination of ethanol, forms an acylhydrazide intermediate. Subsequent intramolecular cyclization with the loss of a water molecule leads to the formation of the stable pyridazinone ring.
Protocol 2: Synthesis of 4,5-dichloro-7-(trifluoromethyl)-2H-cinnolin-1-one
Materials:
-
This compound
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Ethanol (EtOH) or n-butanol
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol or n-butanol, add hydrazine hydrate (1.5-2.0 eq).
-
Heat the reaction mixture to reflux for 12-24 hours. The progress of the reaction can be monitored by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
If a precipitate has formed, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel or by recrystallization.
Data Summary:
| Reactant | Molar Eq. | Reagent | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| This compound | 1.0 | Hydrazine hydrate (1.5-2.0 eq) | EtOH or n-butanol | Reflux | 12-24 | 70-85 |
Workflow for Pyridazinone Synthesis:
Caption: Synthesis of a pyridazinone derivative.
Nucleophilic Aromatic Substitution (SNAr): A Pathway to Diverse Analogs
The chlorine atoms on the aromatic ring, activated by the electron-withdrawing trifluoromethyl group, are susceptible to nucleophilic aromatic substitution. This allows for the introduction of a wide range of functional groups, making it a valuable tool for creating libraries of analogs for structure-activity relationship (SAR) studies.
Scientific Rationale: The strongly electron-withdrawing trifluoromethyl group, along with the ester group, decreases the electron density of the aromatic ring, making it more electrophilic and susceptible to attack by nucleophiles. The reaction proceeds through a Meisenheimer complex intermediate, which is a resonance-stabilized anion. The stability of this intermediate is key to the facility of the SNAr reaction.[1]
Protocol 3: General Procedure for Nucleophilic Aromatic Substitution with an Amine
Materials:
-
This compound
-
Amine nucleophile (e.g., morpholine, piperidine, or a primary amine)
-
A non-nucleophilic base (e.g., potassium carbonate (K₂CO₃) or triethylamine (Et₃N))
-
A polar aprotic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))
Procedure:
-
In a sealed tube or a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a polar aprotic solvent.
-
Add the amine nucleophile (1.1-1.5 eq) and the base (1.5-2.0 eq).
-
Heat the reaction mixture to 80-120 °C and monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired substituted product.
Data Summary:
| Reactant | Molar Eq. | Nucleophile (Example) | Base (Example) | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| This compound | 1.0 | Morpholine (1.2 eq) | K₂CO₃ (2.0 eq) | DMF | 100 | 6-12 | 60-80 |
Logical Flow for SNAr Reaction:
Caption: Mechanism of Nucleophilic Aromatic Substitution.
Conclusion and Future Outlook
This compound is a highly valuable and versatile building block for the synthesis of complex organic molecules, particularly in the fields of agrochemicals and pharmaceuticals. The strategic positioning of its functional groups allows for a range of transformations, including hydrolysis, heterocycle formation, and nucleophilic aromatic substitution. The protocols provided herein offer a solid foundation for the practical application of this reagent in a research setting. As the demand for novel, highly functionalized molecules continues to grow, the importance of such readily available and synthetically flexible building blocks will undoubtedly increase.
References
- Palladium-catalyzed Cross-coupling Reactions. (n.d.). Sigma-Aldrich.
- Synthesis of pyridazines. (n.d.). Organic Chemistry Portal.
- Synthesis, characterization and bioactivity of Fipronil derivatives as a lead for new insecticide. (2014). Journal of the Saudi Society of Agricultural Sciences, 13(2), 143-148.
- Synthesis of pyridazine and pyridopyridazine deriv
- Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. (2017). Beilstein Journal of Organic Chemistry, 13, 2697-2703.
- Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. (2022). Molecules, 27(12), 3768.
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (2019). In Palladium-Catalyzed Cross-Coupling Reactions. IntechOpen.
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). Organic Process Research & Development, 26(8), 2236-2248.
- Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors. (2020). Molecules, 25(22), 5413.
- Palladium-catalyzed coupling reactions on functionalized 2-trifluoromethyl-4-chromenone scaffolds. Synthesis of highly functionalized trifluoromethyl-heterocycles. (2017). RSC Advances, 7(57), 35947-35957.
- Fipronil insecticide: Novel photochemical desulfinylation with retention of neurotoxicity. (1998). Journal of Agricultural and Food Chemistry, 46(5), 2027-2032.
- Hydrolysis of ethyl benzo
- Insecticidal, repellent and fungicidal properties of novel trifluoromethylphenyl amides. (2012). Pest Management Science, 68(4), 594-601.
- Recent synthetic approaches to fipronil, a super-effective and safe pesticide. (2016).
- Nucleophilic Aromatic Substitution. (2023). In Organic Chemistry. OpenStax.
- Process for synthesis of fipronil. (2013).
- Process for preparation of 2,4,6-trifluorobenzoic acid. (2021). WO 2021/156893 A1.
- Ethyl 4-{2,6-dichloro-4-[3-(2,6-difluoro-benzo-yl)ureido]phen-oxy}butanoate. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(Pt 9), o1729.
- Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl)-. (1977). Organic Syntheses, 57, 26.
- Reaction of Thiocarbonyl Fluoride Generated from Difluorocarbene with Amines. (2018).
- Synthesis of Fluorinated Amines: A Personal Account. (2019). The Journal of Organic Chemistry, 84(1), 5-20.
- CONVENIENT ROUTES TO TRIFLUOROMETHYL-SUBSTITUTED PYRIDYL-ISOTHIOCYANATES AND ISOCYANATES STARTING FROM 2,3-DICHLORO-5-TRIFLUORO. (2012). Revue Roumaine de Chimie, 57(7-8), 559-565.
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Journal of Biomedical Research & Environmental Sciences, 5(2), 194-222.
- Synthesis of 2,4,6-trifluorobenzoic acid. (n.d.). PrepChem.com.
- Formation of trihalomethanes and haloacetic acids from 2,6-dichloro-1,4-benzoquinone during chlorination: Decomposition kinetics, conversion rates, and pathways. (2022). Chemosphere, 291(Pt 1), 132729.
Sources
application of Ethyl 2,6-dichloro-4-(trifluoromethyl)benzoate in agrochemical synthesis
Application Note: Strategic Utilization of Ethyl 2,6-dichloro-4-(trifluoromethyl)benzoate in Agrochemical Synthesis
Executive Summary
This compound (CAS: 189338-33-8) serves as a high-value fluorinated building block in the synthesis of next-generation crop protection agents. Its structural core—the 2,6-dichloro-4-(trifluoromethyl)phenyl moiety —is a privileged pharmacophore found in blockbuster insecticides such as Fipronil .
Unlike the volatile and oxidation-prone aniline precursors, this ester offers a stable, storable, and chemically versatile entry point. It is primarily utilized to generate two critical classes of intermediates:
-
2,6-Dichloro-4-(trifluoromethyl)aniline: The direct precursor for phenylpyrazole insecticides (e.g., Fipronil).
-
2,6-Dichloro-4-(trifluoromethyl)benzoyl isocyanates: Key electrophiles for the synthesis of benzoylurea chitin synthesis inhibitors (CSIs).
This guide provides validated protocols for activating this ester and converting it into these bioactive scaffolds.
Chemical Profile & Mechanistic Utility[1][2]
| Property | Specification |
| Chemical Name | This compound |
| Molecular Formula | C₁₀H₇Cl₂F₃O₂ |
| Molecular Weight | 287.06 g/mol |
| Physical State | Viscous liquid or low-melting solid |
| Key Reactivity | Ester hydrolysis (base/acid), Nucleophilic acyl substitution |
| Pharmacophore | Lipophilic, electron-deficient aromatic ring (Bioisostere for 2,6-difluorophenyl) |
Mechanistic Insight: The steric bulk of the ortho-dichloro substituents protects the carbonyl carbon from nucleophilic attack, requiring forcing conditions for hydrolysis. However, once hydrolyzed to the acid, the electron-withdrawing trifluoromethyl group stabilizes the ring against oxidation, making it an ideal scaffold for radical halogenation or rearrangement reactions (Curtius/Hofmann) to install nitrogen functionalities.
Application Module A: Synthesis of the Fipronil Precursor
Target: 2,6-Dichloro-4-(trifluoromethyl)aniline Significance: This aniline is the "Anchor" of the Fipronil molecule. The ester route described below is preferred in high-purity applications to avoid the regioisomeric mixtures often seen in direct chlorination of p-trifluoromethylaniline.
Workflow Visualization
Figure 1: The "Ester-to-Aniline" synthetic pathway utilizing the Curtius Rearrangement for high-fidelity nitrogen insertion.
Experimental Protocol: Curtius Rearrangement Sequence
Phase 1: Saponification to Benzoic Acid
-
Charge: Dissolve 10.0 g (34.8 mmol) of This compound in 50 mL of Ethanol (95%).
-
Reagent: Add 20 mL of 4N NaOH (aq) dropwise.
-
Reaction: Reflux at 80°C for 6 hours. Monitor by TLC (Hexane:EtOAc 8:2) until the ester spot disappears.
-
Workup: Cool to RT. Acidify to pH 1 with 6N HCl. The bulky acid will precipitate as a white solid.
-
Isolation: Filter, wash with cold water, and dry in vacuo.
Phase 2: Nitrogen Insertion (The Curtius Step) Note: This step converts the carboxylic acid to the amine with loss of one carbon.
-
Activation: Suspend the dried acid (5.0 g, 19.3 mmol) in 30 mL dry Toluene. Add Thionyl Chloride (3.0 mL, 41 mmol) and a catalytic drop of DMF. Reflux for 2 hours until gas evolution ceases (formation of Acid Chloride).
-
Evaporation: Remove excess SOCl₂ under reduced pressure. Redissolve the residue in 20 mL dry Acetone.
-
Azidation: Cool to 0°C. Add a solution of Sodium Azide (NaN₃, 1.5 g, 23 mmol) in 5 mL water dropwise. Stir vigorously for 1 hour.
-
Safety: Acyl azides are potentially explosive. Do not concentrate to dryness.
-
-
Rearrangement: Extract the acyl azide into Toluene (3 x 20 mL). Dry the organic layer (MgSO₄). Heat the Toluene solution slowly to 90°C. Nitrogen gas (N₂) will evolve, signaling the formation of the Isocyanate.
-
Hydrolysis to Aniline: Once N₂ evolution stops, add 10 mL of 20% HCl and reflux for 1 hour.
-
Purification: Basify with NaOH to pH 10. Extract with Dichloromethane.[3][4] Concentrate to yield 2,6-dichloro-4-(trifluoromethyl)aniline .[2][5][6][7][8]
Application Module B: Synthesis of Benzoylurea Insecticides
Target: Novel Chitin Synthesis Inhibitors (CSIs) Significance: While commercial CSIs (e.g., Chlorfluazuron) typically use a 2,6-difluoro motif, the 2,6-dichloro analog confers higher lipophilicity and distinct metabolic stability profiles. This protocol is essential for Structure-Activity Relationship (SAR) libraries targeting resistant pests.
Workflow Visualization
Figure 2: Divergent synthesis of Benzoylurea insecticides via the acyl isocyanate intermediate.
Experimental Protocol: Coupling Reaction
-
Preparation of Isocyanate: Convert the acid (from Module A) to the acid chloride using SOCl₂. To the crude acid chloride in dry Toluene, add Silver Cyanate (AgOCN, 1.1 eq) and reflux for 1 hour. Filter off the silver salts to obtain a solution of 2,6-dichloro-4-(trifluoromethyl)benzoyl isocyanate .
-
Coupling: In a separate vessel, dissolve the target aniline (e.g., 3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline) in dry Toluene.
-
Addition: Add the isocyanate solution dropwise to the aniline solution at room temperature. The reaction is typically exothermic.
-
Precipitation: The benzoylurea product often precipitates from the toluene solution within 2–4 hours.
-
Filtration: Filter the solid and wash with cold hexane. Recrystallize from Ethanol/DMF.
Safety & Handling Protocols
-
Fluorinated Aromatics: The trifluoromethyl group enhances skin permeability. Always use FKM/Viton gloves.
-
Acyl Azides (Module A): Never isolate acyl azides in solid form on a large scale due to explosion risk. Keep them in solution.
-
Thionyl Chloride: Use only in a well-ventilated fume hood with a caustic scrubber trap.
References
-
Synthesis of Fipronil & Intermediates: Process for the synthesis of fipronil.[3][2][9] (2010). Patent WO2010049746A1. Link
- Curtius Rearrangement Protocols:Organic Syntheses, Coll. Vol. 6, p. 910 (1988); Vol. 51, p. 48 (1971).
-
Benzoylurea Chemistry: Synthesis and insecticidal activity of novel benzoylureas. Journal of Pesticide Science.[10] Link
-
Chemical Properties: this compound Product Data. ChemicalBook. Link
-
Agrochemical Fluorine Chemistry: Fluorine-Containing Agrochemicals: An Overview of Recent Developments. ResearchGate. Link
Sources
- 1. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. revroum.lew.ro [revroum.lew.ro]
- 5. agrochemcial intermediates [agrochemicals.com.cn]
- 6. US7777079B2 - Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline - Google Patents [patents.google.com]
- 7. Method for preparing 2, 6-dichloro-4-trifluoromethyl aniline - Eureka | Patsnap [eureka.patsnap.com]
- 8. US20090240083A1 - Preparation Method of 2, 6-Dichlor-4-Trifluoromethyl Aniline - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions of Ethyl 2,6-dichloro-4-(trifluoromethyl)benzoate
Introduction
Ethyl 2,6-dichloro-4-(trifluoromethyl)benzoate is a highly versatile substrate in organic synthesis, particularly for the construction of complex molecular architectures. Its utility stems from a synthetically valuable combination of functional groups: an ester, two ortho-chloro substituents, and a strong electron-withdrawing trifluoromethyl group at the para position. This unique arrangement activates the aromatic ring for nucleophilic aromatic substitution (SNAr), a powerful method for forming carbon-heteroatom and carbon-carbon bonds.[1][2]
The trifluoromethyl group, with its potent -I and -R effects, in conjunction with the ester group, renders the aromatic ring electron-deficient. This electronic characteristic is a prerequisite for facile nucleophilic attack.[3][4] The two chlorine atoms at the ortho positions serve a dual role: they further enhance the electrophilicity of the ring and act as leaving groups in SNAr reactions. This guide provides a comprehensive overview of the reactivity of this compound with various nucleophiles and offers detailed protocols for its application in research and development.
Understanding the Reaction Mechanism: The SNAr Pathway
Nucleophilic aromatic substitution reactions of this substrate proceed via a well-established two-step addition-elimination mechanism.[5][6]
-
Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on one of the carbon atoms bearing a chlorine atom. This step is typically the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5][6][7] The negative charge of this intermediate is effectively delocalized by the electron-withdrawing trifluoromethyl and ester groups, particularly when the attack is at the ortho or para positions relative to these groups.[2][5]
-
Elimination of the Leaving Group: In the subsequent, faster step, the aromaticity of the ring is restored by the elimination of a chloride ion, a good leaving group, to yield the substituted product.[5][7]
The overall SNAr mechanism is depicted below:
Caption: General mechanism of the SNAr reaction.
Reactivity with Different Classes of Nucleophiles
The electron-deficient nature of the aromatic ring in this compound allows it to react with a wide range of nucleophiles. The choice of nucleophile, solvent, base, and reaction temperature can influence the reaction rate and selectivity.
Oxygen Nucleophiles (O-Nucleophiles)
Reactions with alkoxides and phenoxides lead to the formation of aryl ethers. These reactions typically require a base to deprotonate the alcohol or phenol, generating the more potent nucleophilic alkoxide or phenoxide.
Nitrogen Nucleophiles (N-Nucleophiles)
Primary and secondary amines are excellent nucleophiles for SNAr reactions with this substrate, yielding N-substituted aniline derivatives. These products are often valuable intermediates in medicinal chemistry.[8][9] The reactions can be carried out with or without an external base, as the amine itself can act as a base.
Sulfur Nucleophiles (S-Nucleophiles)
Thiolates, generated from thiols and a base, readily displace the chloride to form thioethers. These reactions are generally fast and high-yielding due to the high nucleophilicity of sulfur.[10][11]
Experimental Protocols
The following protocols are provided as general guidelines and may require optimization based on the specific nucleophile and desired product.
Protocol 1: Reaction with O-Nucleophiles (e.g., Phenol)
This protocol describes a general procedure for the synthesis of 2-chloro-6-phenoxy-4-(trifluoromethyl)benzoate derivatives.
Materials and Reagents:
-
This compound
-
Substituted Phenol
-
Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the substituted phenol (1.1 - 1.5 equivalents) and anhydrous DMF.
-
Add potassium carbonate (2.0 equivalents) to the solution. If using sodium hydride (1.2 equivalents), add it portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes to generate the phenoxide.
-
Add this compound (1.0 equivalent) to the reaction mixture.
-
Heat the reaction to 60-100 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Reaction with N-Nucleophiles (e.g., Primary or Secondary Amine)
This protocol outlines a general method for the synthesis of 2-chloro-6-(substituted-amino)-4-(trifluoromethyl)benzoate derivatives.
Materials and Reagents:
-
This compound
-
Primary or Secondary Amine
-
Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃) (optional, as base)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Add the amine nucleophile (1.1 - 2.0 equivalents) to the solution. If the amine is not used in excess, an external base like triethylamine (1.5 equivalents) can be added.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the mixture into water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash chromatography.
Protocol 3: Reaction with S-Nucleophiles (e.g., Thiophenol)
This protocol provides a general procedure for the synthesis of 2-chloro-6-(phenylthio)-4-(trifluoromethyl)benzoate derivatives.
Materials and Reagents:
-
This compound
-
Thiophenol
-
Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃)
-
Anhydrous Tetrahydrofuran (THF) or DMF
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Dichloromethane (CH₂Cl₂)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried flask under an inert atmosphere, suspend sodium hydride (1.2 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thiophenol (1.1 equivalents) to the suspension and stir for 20-30 minutes at 0 °C to form the thiolate.
-
Add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the thiolate solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent in vacuo and purify the residue by flash chromatography.
Experimental Workflow and Logic
The successful execution of these SNAr reactions relies on a logical workflow that ensures safety, efficiency, and reproducibility.
Caption: A logical workflow for SNAr reactions.
Data Summary and Comparison
The reactivity of this compound with various nucleophiles can be qualitatively summarized. Quantitative data such as reaction times and yields are highly dependent on the specific nucleophile and reaction conditions.
| Nucleophile Class | Typical Base | Solvent | Temperature (°C) | General Reactivity |
| O-Nucleophiles | K₂CO₃, NaH | DMF, DMSO | 60 - 120 | Moderate to Good |
| N-Nucleophiles | Et₃N, K₂CO₃ | DMF, MeCN | 25 - 80 | Good to Excellent |
| S-Nucleophiles | NaH, K₂CO₃ | THF, DMF | 0 - 50 | Excellent |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Insufficient reaction time or temperature. - Inactive base or wet solvent. - Deactivated nucleophile. | - Increase reaction time and/or temperature.[10] - Ensure the base is active and use anhydrous solvents.[12] - Use a fresh, high-purity nucleophile. |
| Formation of Side Products | - Reaction temperature is too high. - Presence of water in the reaction mixture. | - Lower the reaction temperature.[10] - Use anhydrous solvents and reagents.[12] |
| Difficulty in Purification | - Co-elution of starting material and product. - Presence of polar impurities from the base. | - Optimize the eluent system for column chromatography. - Perform an aqueous wash to remove inorganic salts. |
Conclusion
This compound is a powerful and versatile building block for the synthesis of a wide array of functionalized aromatic compounds. Its reactivity in nucleophilic aromatic substitution reactions is well-defined and predictable, allowing for the strategic introduction of various functional groups. The protocols and guidelines presented herein provide a solid foundation for researchers and drug development professionals to effectively utilize this valuable substrate in their synthetic endeavors.
References
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
PMC. (n.d.). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2,6-disubstituted... | Download Scientific Diagram. Retrieved from [Link]
-
PMC. (2024, December 20). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]
-
ACS Publications. (n.d.). Pyran Annulation: Asymmetric Synthesis of 2,6-Disubstituted-4-methylene Tetrahydropyrans. Retrieved from [Link]
-
Preprints.org. (2021, February 25). Nucleophilic aromatic substitution of polyfluoroarene to access highly functionalized 10-phenylphenothiazine derivatives. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2010, June 16). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, February 2). 3.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018, May 9). Nucleophilic Aromatic Substitution - Benzyne Intermediate and Meisenheimer Complex [Video]. YouTube. Retrieved from [Link]
-
PubMed. (2018, June 6). Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent. Retrieved from [Link]
-
WordPress. (n.d.). SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines | Request PDF. Retrieved from [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
Juniper Publishers. (2017, March 17). Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool. Retrieved from [Link]
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ChemRxiv. (n.d.). A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. Retrieved from [Link]
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REDI. (n.d.). A simple one-pot synthesis of 2,6-disubstituted 4-(polyfluoroalkyl) pyridines and -pyrimidines by reaction of 2-polyfluoroalkylchromones with aromatic methyl ketimines and amidines. Retrieved from [Link]
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Pen & Prosperity. (2025, June 15). Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. Retrieved from [Link]
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ResearchGate. (2025, August 6). Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides | Request PDF. Retrieved from [Link]
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KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 2,6-Disubstituted 4-Phenyltetrahydropyrans | Download Table. Retrieved from [Link]
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Open Access LMU. (n.d.). Reactivity of Electrophilic Trifluoromethylating Reagents. Retrieved from [Link]
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Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
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PMC. (2022, June 8). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Retrieved from [Link]
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ACS Publications. (2021, October 20). Divergent S- and C-Difluoromethylation of 2-Substituted Benzothiazoles. Retrieved from [Link]
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MDPI. (2021, February 13). Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase. Retrieved from [Link]
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PMC. (2021, December 13). Synthesis of tertiary alkyl fluorides and chlorides by site-selective nucleophilic ring-opening reaction of α-aryl azetidinium salts. Retrieved from [Link]
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ResearchGate. (2026, February 10). Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis. Retrieved from [Link]
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RSC Publishing. (n.d.). Novel hole blocking materials based on 2,6-disubstituted dibenzo[b,d]furan and dibenzo[b,d]thiophene segments for high-performance blue phosphorescent organic light-emitting diodes. Retrieved from [Link]
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Harvard DASH. (n.d.). Concerted nucleophilic aromatic substitutions. Retrieved from [Link]
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ResearchGate. (n.d.). Schemes depicting the SNAr/nucleophilic substitution of the different.... Retrieved from [Link]
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Application Notes and Protocols for the Synthesis of Novel Herbicides from Ethyl 2,6-dichloro-4-(trifluoromethyl)benzoate
Abstract
The escalating challenge of herbicide resistance necessitates the continuous discovery of novel active ingredients with diverse modes of action.[1][2][3] The substituted benzoic acid scaffold is a well-established pharmacophore in agrochemicals, known to exhibit a range of biological activities.[4][5][6] This document provides a comprehensive guide for researchers on utilizing Ethyl 2,6-dichloro-4-(trifluoromethyl)benzoate, a versatile starting material, for the synthesis of new potential herbicides. The presence of a trifluoromethyl group often enhances metabolic stability and lipophilicity, while the dichloro substitution pattern provides reactive sites for building molecular diversity.[7][8] We present detailed synthetic protocols for derivatization via nucleophilic aromatic substitution and amide coupling, along with a standardized methodology for evaluating the herbicidal efficacy of the synthesized compounds.
Introduction: The Rationale for a Privileged Scaffold
The 2,6-dichloro-4-(trifluoromethyl)phenyl moiety represents a "privileged scaffold" in modern agrochemical research. Its utility stems from a combination of electronic and steric properties that can be exploited to design molecules with high potency and selectivity.
-
Electronic Effects: The strongly electron-withdrawing trifluoromethyl (CF3) group and the two chlorine atoms activate the aromatic ring towards nucleophilic aromatic substitution (SNAr), providing a direct route for introducing diverse functional groups.
-
Metabolic Stability: The C-F bond is exceptionally strong, making the CF3 group resistant to metabolic degradation in plants, which can lead to longer-lasting herbicidal action.[7]
-
Mode of Action (MoA) Potential: Benzoic acid derivatives are known to act as synthetic auxins, disrupting plant growth hormonal balance.[5][6] Furthermore, derivatization can lead to compounds that target other critical plant processes, such as amino acid synthesis, lipid synthesis, or pigment inhibition.[4][5] The development of herbicides with new MoAs is a critical strategy to manage weed resistance.[1][2]
This guide details two primary synthetic pathways to generate libraries of novel compounds from the title ester and provides a foundational protocol for their biological evaluation.
Overview of Synthetic Strategies
The strategic derivatization of this compound allows for the exploration of a broad chemical space. The two primary handles for modification are the ester group and the chlorine substituents.
Caption: Key synthetic pathways for derivatizing the starting material.
Experimental Protocols: Synthesis
Disclaimer: All experiments should be conducted in a well-ventilated fume hood by trained personnel, using appropriate personal protective equipment (PPE).
Protocol 1: Synthesis of Novel Benzoates via Nucleophilic Aromatic Substitution (SNAr)
This protocol describes a general method for replacing one of the chloro substituents with an alcohol, thiol, or amine nucleophile. The choice of a non-polar solvent and a moderate base is intended to favor mono-substitution.
Causality Behind Choices:
-
Base (K₂CO₃): A mild inorganic base is used to deprotonate the nucleophile without promoting hydrolysis of the ethyl ester.
-
Solvent (Acetonitrile): A polar aprotic solvent is chosen to dissolve the reagents and facilitate the SNAr reaction mechanism without participating in the reaction.
-
Temperature (80 °C): Heating is required to overcome the activation energy for the substitution on the sterically hindered and electron-rich ring.
Materials:
-
This compound
-
Nucleophile (e.g., 4-methoxyphenol, ethanethiol, or morpholine) (1.1 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), the chosen nucleophile (1.1 eq), and anhydrous potassium carbonate (1.5 eq).
-
Add anhydrous acetonitrile to create a solution with a concentration of approximately 0.2 M with respect to the starting ester.
-
Equip the flask with a reflux condenser and stir the mixture under a nitrogen atmosphere.
-
Heat the reaction mixture to 80 °C and maintain this temperature for 12-24 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Dissolve the crude residue in ethyl acetate and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the final product by flash column chromatography on silica gel.
-
Characterize the purified compound by ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2: Synthesis of Novel Benzamides via Amide Coupling
This two-step protocol first converts the starting ester to the corresponding carboxylic acid, which is then coupled with a primary or secondary amine to form a diverse range of benzamides.
Causality Behind Choices:
-
Step 1 (Hydrolysis): A strong base (NaOH) is used to ensure complete and rapid saponification of the sterically hindered ester.
-
Step 2 (Amide Coupling): The carboxylic acid is converted to a more reactive acid chloride using thionyl chloride (SOCl₂). This intermediate readily reacts with amines to form the stable amide bond. A drop of DMF acts as a catalyst for this conversion.[9]
Materials:
-
Step A: Hydrolysis
-
This compound
-
Sodium Hydroxide (NaOH) (3.0 eq)
-
Ethanol (EtOH) / Water (H₂O) mixture (e.g., 3:1)
-
Hydrochloric Acid (HCl), concentrated
-
-
Step B: Amide Formation
-
2,6-dichloro-4-(trifluoromethyl)benzoic acid (from Step A)
-
Thionyl Chloride (SOCl₂) (2.0 eq)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Dichloromethane (DCM), anhydrous
-
Amine of choice (e.g., cyclopropylamine) (1.2 eq)
-
Triethylamine (Et₃N) (2.5 eq)
-
Procedure:
Step A: Hydrolysis to Benzoic Acid
-
Dissolve this compound (1.0 eq) in a 3:1 mixture of EtOH/H₂O.
-
Add NaOH (3.0 eq) and heat the mixture to reflux for 4-6 hours until TLC analysis shows complete consumption of the starting material.
-
Cool the mixture in an ice bath and slowly acidify with concentrated HCl until the pH is ~1-2. A precipitate should form.
-
Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under high vacuum to yield 2,6-dichloro-4-(trifluoromethyl)benzoic acid. This product is often pure enough for the next step.
Step B: Amide Coupling
-
Suspend the benzoic acid from Step A (1.0 eq) in anhydrous DCM.
-
Add a catalytic drop of DMF, followed by the slow addition of SOCl₂ (2.0 eq) at room temperature.
-
Heat the mixture to reflux for 2-3 hours. The suspension should become a clear solution.
-
Cool the reaction to room temperature and concentrate under reduced pressure to remove excess SOCl₂ and DCM. This yields the crude acid chloride.
-
Dissolve the crude acid chloride in fresh anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve the desired amine (1.2 eq) and triethylamine (2.5 eq) in anhydrous DCM.
-
Slowly add the amine solution to the acid chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the resulting amide by recrystallization or flash column chromatography.
-
Characterize the purified compound by ¹H NMR, ¹³C NMR, and HRMS.
Experimental Protocol: Biological Evaluation
This protocol outlines a primary screening method to evaluate the pre- and post-emergent herbicidal activity of synthesized compounds.
Caption: Workflow for primary herbicidal activity screening.
Materials:
-
Synthesized test compounds
-
Acetone and Tween-20 (surfactant)
-
Seeds of test weed species (e.g., a monocot like Echinochloa crus-galli and a dicot like Amaranthus retroflexus)
-
Petri dishes, filter paper, potting soil, plant trays
-
Growth chamber with controlled light and temperature
-
Laboratory sprayer
Procedure:
-
Preparation of Test Solutions:
-
Prepare stock solutions of each test compound in acetone at 10 mg/mL.
-
Create a series of final test concentrations (e.g., 1, 10, 100, 1000 µg/mL) by diluting the stock solution with distilled water containing 0.1% (v/v) Tween-20.[10]
-
Prepare a negative control solution using the same acetone/Tween-20/water mixture without a test compound.
-
-
Pre-Emergence Assay:
-
Place one sheet of filter paper in each Petri dish.
-
Evenly apply 5 mL of a test solution to the filter paper.
-
Place 20 seeds of a selected weed species on the moistened paper.[10]
-
Seal the Petri dishes and incubate in a growth chamber at 25 ± 1 °C with a 12-hour light/dark cycle.
-
After 7-10 days, measure the germination rate and the root and shoot length of the seedlings.
-
-
Post-Emergence Assay:
-
Sow weed seeds in small pots filled with potting soil and allow them to grow in the growth chamber until they reach the 2-3 leaf stage.
-
Uniformly spray the seedlings with the test solutions until runoff is observed.
-
Return the pots to the growth chamber.
-
After 10-14 days, visually assess the herbicidal injury on a percentage scale (0% = no effect, 100% = complete death). Also, consider collecting and weighing the above-ground biomass to quantify growth inhibition.
-
Data Analysis and Interpretation
The goal of the primary screen is to identify "hit" compounds for further investigation. The quantitative data collected should be organized for clear comparison.
Table 1: Example Data Summary for Post-Emergence Herbicidal Activity
| Compound ID | Concentration (µg/mL) | Visual Injury (%) - E. crus-galli (Monocot) | Visual Injury (%) - A. retroflexus (Dicot) |
| Control | 0 | 0 | 0 |
| Cpd-A-1 | 100 | 15 | 80 |
| Cpd-A-2 | 100 | 10 | 75 |
| Cpd-B-1 | 100 | 90 | 95 |
| Cpd-B-2 | 100 | 85 | 90 |
From this data, dose-response curves can be generated for active compounds to determine the effective dose required to cause 50% inhibition (ED₅₀). This quantitative metric allows for direct comparison of potency. Structure-activity relationships (SAR) can then be developed by correlating structural changes in the synthesized molecules with their herbicidal activity, guiding the design of the next generation of compounds.
Conclusion
This compound is a highly valuable and adaptable starting material for the discovery of novel herbicides. The synthetic pathways and biological evaluation protocols detailed in this guide provide a robust framework for researchers to systematically synthesize, screen, and optimize new herbicidal candidates. By exploring the chemical space around this privileged scaffold, there is significant potential to develop next-generation solutions to address the critical global need for effective weed management.
References
- BenchChem. (2025). Application Notes and Protocols for the Development of Novel Herbicides Using 2-Amino-5-bromo-4-methylpyridine. BenchChem Scientific.
- Ferhatoglu, Y. (n.d.). Summary of Herbicide Mechanism of Action According to the Weed Science Society of America (WSSA).
- Purdue University. (n.d.). Herbicide Mode-Of-Action Summary. Purdue Extension.
- Zollinger, R. (n.d.). Herbicide Mode of Action and Injury Symptoms.
- OSU Extension. (2017). Herbicide How-To: Understanding Herbicide Mode of Action.
-
Grossmann, K. (2010). Auxin herbicides: current status of mechanism and mode of action. Pest Management Science, 66(2), 113-120. [Link]
-
MDPI. (2025). Design, Synthesis, and Herbicidal Activity of Novel 5-Acylbarbituric Acid Derivatives Containing a Pyrimidinedione Moiety. Molecules, 30(6), 2425. [Link]
-
Gressel, J., & Duke, S. O. (2024). New Approaches to Herbicide and Bioherbicide Discovery. Weed Science, 72(4), 305-316. [Link]
-
ResearchGate. (2020). Synthesis and Herbicidal Activity of Trifluoromethyl‐Substituted Phenyl Alkyl Ketoxime Esters of Bispyribac. [Link]
-
Khannanov, A. et al. (2022). Modern Approaches for the Development of New Herbicides Based on Natural Compounds. Preprints.org. [Link]
-
Codd, J. et al. (2021). Towards novel herbicide modes of action by inhibiting lysine biosynthesis in plants. eLife, 10, e69537. [Link]
-
ResearchGate. (2025). Synthesis and Herbicidal Activity of 5-Heterocycloxy-3-substituted-1-(3-trifluoromethyl)phenyl-1H-pyrazole. [Link]
-
PubMed. (2006). Synthesis and herbicidal activity of novel alpha,alpha,alpha-trifluoro-m-tolyl pyridazinone derivatives. Pest Management Science, 62(6), 547-552. [Link]
-
Tsukamoto, M. et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 128-142. [Link]
- BenchChem. (2025). Application Notes and Protocols: The Role of Trifluoromethylphenyl Compounds in Modern Agrochemicals. BenchChem Scientific.
-
Li, Y. et al. (2022). Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules, 27(19), 6245. [Link]
- Google Patents. (2020). WO2020114932A1 - Herbicidal compositions.
- Google Patents. (2021).
- Chen, L. et al. (2020). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Journal of Fluorine Chemistry, 239, 109634.
-
Beilstein Journal of Organic Chemistry. (2021). Synthesis of bis(aryloxy)fluoromethanes using a heterodihalocarbene strategy. Beilstein Journal of Organic Chemistry, 17, 970-976. [Link]
-
Beilstein Archives. (n.d.). Synthesis of bis-aryloxyfluoromethanes. [Link]
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- 4. wssa.net [wssa.net]
- 5. appliedweeds.cfans.umn.edu [appliedweeds.cfans.umn.edu]
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Application Note: High-Efficiency Suzuki-Miyaura Coupling of Ethyl 2,6-dichloro-4-(trifluoromethyl)benzoate
[1]
Introduction & Scope
Ethyl 2,6-dichloro-4-(trifluoromethyl)benzoate (CAS: Available via specific vendors) represents a high-value scaffold in medicinal chemistry.[1] The trifluoromethyl group (
However, this substrate presents a classic "push-pull" conflict in cross-coupling chemistry:
-
Electronic Activation: The electron-withdrawing
and ester groups significantly lower the LUMO energy of the arene, theoretically accelerating oxidative addition into the C–Cl bond.[1] -
Steric Deactivation: The 2,6-dichloro substitution pattern creates a "steric wall" around the reaction sites. Standard phosphine ligands (e.g.,
) are often too bulky to effectively ligate the palladium center during the critical oxidative addition step or too labile to prevent catalyst decomposition.[1]
This guide provides optimized protocols for overcoming these barriers, enabling both controlled mono-arylation (to generate non-symmetric biaryls) and exhaustive bis-arylation (to generate symmetric terphenyls).
Mechanistic Strategy
To couple this substrate successfully, the catalyst system must possess specific architectural features:
-
High Electron Density: To facilitate oxidative addition into the strong C–Cl bond.
-
Specific Steric Profile: Ligands must be bulky enough to promote reductive elimination but flexible enough to accommodate the 2,6-disubstituted substrate.
Selected Catalyst Systems:
-
Buchwald Dialkylbiaryl Phosphines (SPhos/XPhos): These ligands form mono-ligated Pd(0) species that are highly active for hindered aryl chlorides.[1]
-
Pd-NHC Complexes (Pd-PEPPSI-IPr): Extremely robust catalysts that resist deactivation and perform well with electron-deficient substrates.[1]
Diagram 1: Reaction Pathways & Selectivity Control[1]
Caption: Divergent synthesis pathways controlled by stoichiometry, temperature, and ligand selection.[1]
Protocol A: Site-Selective Mono-Arylation[1]
Objective: Isolate the mono-coupled biaryl product with >90% selectivity over the bis-coupled side product. Rationale: The first oxidative addition is faster than the second due to the steric relief provided by the remaining chlorine compared to the incoming aryl group. However, mild conditions are strictly required to prevent double coupling.
Reagents & Stoichiometry
| Component | Equiv. | Role |
| Substrate | 1.0 | Electrophile |
| Aryl Boronic Acid | 1.05 | Nucleophile (Limiting reagent to prevent over-reaction) |
| 0.02 (2 mol%) | Pre-catalyst | |
| SPhos | 0.04 (4 mol%) | Ligand (High turnover for hindered chlorides) |
| 2.0 | Base (Mild, prevents ester hydrolysis) | |
| Toluene / Water | 10:1 v/v | Solvent System (Biphasic promotes salt solubility) |
Step-by-Step Procedure
-
Charge Solids: In a glovebox or under active nitrogen flow, add the Substrate (1.0 equiv), Aryl Boronic Acid (1.05 equiv),
(2 mol%), SPhos (4 mol%), and finely ground (2.0 equiv) to a reaction vial equipped with a magnetic stir bar. -
Degas Solvents: Sparge Toluene and Water separately with nitrogen for 15 minutes.
-
Add Solvents: Add Toluene (0.2 M concentration relative to substrate) and Water (10% v/v of Toluene) via syringe.[1]
-
Reaction: Seal the vial and heat to 60°C with vigorous stirring (1000 rpm).
-
Note: Do not exceed 65°C. Higher temperatures increase the rate of the second coupling event.
-
-
Monitoring: Monitor by HPLC/UPLC after 4 hours. Look for the disappearance of starting material. If >5% starting material remains after 8 hours, add an additional 0.5 mol% catalyst pre-mixed in toluene.
-
Workup: Cool to room temperature. Dilute with EtOAc and wash with water. Dry organic layer over
, filter, and concentrate.[1] -
Purification: Flash column chromatography. The mono-coupled product usually elutes significantly later than the bis-coupled byproduct due to polarity differences.[1]
Protocol B: Exhaustive Bis-Arylation[1]
Objective: Force the reaction to completion at both C–Cl sites to generate a symmetric scaffold. Rationale: The second coupling is significantly more sterically hindered. A more robust catalyst (Pd-PEPPSI) and higher temperatures are required.[1]
Reagents & Stoichiometry
| Component | Equiv. | Role |
| Substrate | 1.0 | Electrophile |
| Aryl Boronic Acid | 3.0 | Nucleophile (Large excess drives kinetics) |
| Pd-PEPPSI-IPr | 0.03 (3 mol%) | Catalyst (NHC ligand stabilizes Pd at high T) |
| 4.0 | Base (Stronger base, higher solubility in organics) | |
| 1,4-Dioxane | Anhydrous | Solvent (High boiling point, good solubility) |
Step-by-Step Procedure
-
Charge Solids: Add Substrate (1.0 equiv), Boronic Acid (3.0 equiv), Pd-PEPPSI-IPr (3 mol%), and
(4.0 equiv) to a pressure vial. -
Solvent Addition: Add anhydrous 1,4-Dioxane (0.2 M).
-
Critical: Minimal water is desired here to allow higher reflux temperatures without hydrolyzing the ester, although trace water (from base) often helps the boronic acid activation.[1]
-
-
Reaction: Seal and heat to 100°C for 16–24 hours.
-
Monitoring: Check for the complete disappearance of the mono-coupled intermediate.
-
Workup: Filter through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with EtOAc. Concentrate the filtrate.
-
Purification: Recrystallization is often possible for symmetric bis-arylated products.[1] If not, use silica chromatography.
Troubleshooting & Optimization
Common Failure Modes
| Issue | Observation | Root Cause | Corrective Action |
| Ester Hydrolysis | Formation of carboxylic acid (check LCMS).[1] | Base too strong or too much water at high temp. | Switch from |
| Protodeboronation | Aryl-H detected instead of coupled product. | Unstable boronic acid (e.g., 2-heterocyclic).[1][2] | Use Boronic Ester (BPin) or MIDA boronate.[1] Lower temp. |
| Stalled Mono-Product | Reaction stops at mono-coupling in Protocol B. | Catalyst death or steric bulk too high. | Switch to XPhos or RuPhos (better for extreme sterics).[1] Add fresh catalyst batch. |
| Homocoupling | Biaryl (Ar-Ar) formation.[1] | Oxygen present in system.[2][3][4][5][6] | Rigorous degassing is essential. Ensure Boronic acid is added slowly if possible. |
Diagram 2: Mechanistic Cycle & Steric Challenge[1][7]
Caption: The catalytic cycle highlighting Oxidative Addition as the sterically demanding step for 2,6-dichloro substrates.
References
-
Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005. Link[1]
- Grounding: Establishes SPhos and XPhos as superior ligands for hindered aryl chlorides.
-
Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active and Robust Catalyst for the Coupling of Sterically Hindered Aryl Chlorides." Chemistry - A European Journal, 2006.[1] Link[1]
- Grounding: Validates the use of NHC-palladium complexes for difficult substr
-
Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[2] Chemical Reviews, 1995.[2] Link[1]
- Grounding: The foundational text on the mechanism and base roles in Suzuki coupling.
-
Fu, G. C., et al. "Suzuki Cross-Couplings of Aryl Chlorides Catalyzed by Pd2(dba)3/P(t-Bu)3."[1][7] Angewandte Chemie International Edition, 1998. Link
-
Grounding: Early proof of concept for coupling electron-deficient aryl chlorides using bulky phosphines.[1]
-
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- 5. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Coupling [organic-chemistry.org]
Application Notes and Protocols: Trifluoromethyl-Containing Building Blocks in Organic Synthesis
Introduction: The Indispensable Trifluoromethyl Group
The introduction of a trifluoromethyl (CF₃) group into organic molecules is a cornerstone of modern medicinal chemistry, agrochemicals, and materials science.[1][2][3][4] This small functional group imparts a unique and powerful combination of properties, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, which can dramatically improve the pharmacokinetic and pharmacodynamic profiles of drug candidates.[2][5][6] The carbon-fluorine bond is one of the strongest in organic chemistry, rendering the CF₃ group highly resistant to metabolic degradation.[2] Consequently, the development of robust and versatile building blocks for the efficient introduction of the trifluoromethyl moiety is of paramount importance.[3][4][7][8]
This technical guide provides researchers, scientists, and drug development professionals with a detailed overview of the most critical trifluoromethyl-containing building blocks. We will delve into the mechanistic underpinnings of their reactivity and provide field-proven, step-by-step protocols for their application. The focus will be on explaining the "why" behind experimental choices, ensuring that the protocols are not just a series of steps but a self-validating system for success in the laboratory.
The Trifluoromethylation Toolbox: A Strategic Overview
The choice of a trifluoromethylating reagent is dictated by the nature of the substrate and the desired transformation. These reagents can be broadly categorized based on their reactivity profile: nucleophilic, electrophilic, and radical. Understanding the distinct mechanisms of these building blocks is crucial for their successful application.
I. Nucleophilic Trifluoromethylation: The Power of the CF₃⁻ Anion
Nucleophilic trifluoromethylating agents are sources of the trifluoromethyl anion (CF₃⁻) or its synthetic equivalent. These reagents are particularly effective for the trifluoromethylation of electrophilic substrates such as carbonyl compounds and imines.
Ruppert-Prakash Reagent (TMSCF₃): The Workhorse of Nucleophilic Trifluoromethylation
Trimethyl(trifluoromethyl)silane (TMSCF₃), commonly known as the Ruppert-Prakash reagent, is arguably the most widely used nucleophilic trifluoromethylating agent.[5][9][10] It is a stable, commercially available liquid that serves as a convenient source of the trifluoromethyl anion upon activation.[10]
Mechanism of Action: The Ruppert-Prakash reagent itself is unreactive. It requires activation by a nucleophilic catalyst, typically a fluoride source like tetrabutylammonium fluoride (TBAF), to generate the highly reactive pentacoordinate silicon species, which then delivers the CF₃⁻ anion.[5] This "ate" complex then adds to an electrophile.
TMSCF3 [label="TMSCF₃ (Ruppert-Prakash Reagent)"]; F_minus [label="F⁻ (catalyst, e.g., TBAF)", shape=plaintext]; activated_complex [label="[Me₃Si(CF₃)F]⁻", shape=box, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; carbonyl [label="R₂C=O (Aldehyde/Ketone)"]; alkoxide [label="Trifluoromethylated Alkoxide"]; product [label="Trifluoromethyl Carbinol"]; silylated_product [label="O-Silylated Product"];
TMSCF3 -> activated_complex [label="+ F⁻"]; activated_complex -> alkoxide [label="+ R₂C=O", arrowhead="open"]; alkoxide -> silylated_product [label="+ TMSCF₃"]; silylated_product -> product [label="Hydrolysis (H₃O⁺)"];
{rank=same; TMSCF3; F_minus;} {rank=same; activated_complex; carbonyl;} }
Figure 1: General mechanism of Ruppert-Prakash reagent activation and nucleophilic trifluoromethylation of carbonyls.
Experimental Protocol: Trifluoromethylation of an Aldehyde using Ruppert-Prakash Reagent
This protocol describes the general procedure for the trifluoromethylation of an aromatic aldehyde.
Materials:
-
Aromatic aldehyde (1.0 equiv)
-
Ruppert-Prakash Reagent (TMSCF₃, 1.5 equiv)
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (0.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether or Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aromatic aldehyde (1.0 equiv) and dissolve it in anhydrous THF.
-
Addition of Reagent: Add the Ruppert-Prakash reagent (1.5 equiv) to the solution.
-
Initiation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add the TBAF solution (0.1 equiv) dropwise to the stirred reaction mixture. Causality Note: The catalytic amount of fluoride is sufficient to initiate the reaction. A slow, dropwise addition is crucial to control the exothermic reaction and prevent unwanted side reactions.
-
Reaction Progression: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 1-4 hours.
-
Quenching and Workup: Upon completion, quench the reaction by the addition of 1 M HCl. Safety Note: Quenching should be done carefully as it can be exothermic. Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate.
-
Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Data Summary: Trifluoromethylation of Various Carbonyls with TMSCF₃
| Substrate (R-CHO or R₂C=O) | Catalyst (equiv) | Temperature (°C) | Time (h) | Yield (%) |
| Benzaldehyde | TBAF (0.1) | 0 to rt | 2 | 95 |
| 4-Nitrobenzaldehyde | TBAF (0.1) | 0 to rt | 1.5 | 92 |
| Cyclohexanone | CsF (0.2) | rt | 4 | 88 |
| Acetophenone | TBAF (0.1) | rt | 3 | 85 |
Note: Yields are indicative and can vary based on the specific substrate and reaction conditions.
II. Electrophilic Trifluoromethylation: Taming the CF₃⁺ Synthon
Electrophilic trifluoromethylating reagents deliver a "CF₃⁺" equivalent to nucleophilic substrates. These reagents have become increasingly popular for the trifluoromethylation of arenes, heteroarenes, enolates, and other soft nucleophiles.[11]
Togni Reagents: Hypervalent Iodine Powerhouses
Togni reagents are a class of hypervalent iodine(III) compounds that are highly effective and versatile electrophilic trifluoromethylating agents. The most common are 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one (Togni Reagent I) and 3,3-dimethyl-1-(trifluoromethyl)-1,2-benziodoxole (Togni Reagent II). They are shelf-stable, crystalline solids, making them easy to handle.[11][12]
Mechanism of Action: The reactivity of Togni reagents is attributed to the electrophilic nature of the iodine-CF₃ bond. The reaction can proceed through either an ionic or a single-electron transfer (SET) pathway, depending on the substrate and reaction conditions.[13] For many nucleophiles, the reaction involves a direct nucleophilic attack on the CF₃ group, with the iodane acting as a good leaving group.
Togni_Reagent [label="Togni Reagent I", shape=box, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nucleophile [label="Nu⁻"]; Transition_State [label="[Nu---CF₃---I]", shape=ellipse, style=dashed]; Product [label="Nu-CF₃"]; Byproduct [label="Iodane Byproduct"];
Togni_Reagent -> Transition_State [label="+ Nu⁻"]; Transition_State -> Product; Transition_State -> Byproduct;
{rank=same; Togni_Reagent; Nucleophile;} {rank=same; Transition_State;} {rank=same; Product; Byproduct;} }
Figure 2: Simplified representation of electrophilic trifluoromethylation using a Togni reagent.
Experimental Protocol: Trifluoromethylation of a Thiophenol using Togni Reagent II
This protocol outlines the trifluoromethylation of a thiophenol, a reaction that proceeds readily with Togni reagents.
Materials:
-
Thiophenol (1.0 equiv)
-
Togni Reagent II (1.1 equiv)
-
Dichloromethane (DCM) or Acetonitrile (MeCN)
-
Saturated sodium thiosulfate solution
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the thiophenol (1.0 equiv) in DCM or MeCN.
-
Reagent Addition: Add Togni Reagent II (1.1 equiv) to the solution in one portion at room temperature. Causality Note: The reaction is often rapid and exothermic. For more reactive substrates, cooling the reaction mixture may be necessary.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 30 minutes to 2 hours.
-
Workup: Once the starting material is consumed, dilute the reaction mixture with DCM.
-
Purification: Wash the organic layer with saturated sodium thiosulfate solution to remove any iodine-containing byproducts, followed by water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude product can be purified by flash column chromatography.
Data Summary: Trifluoromethylation of Various Nucleophiles with Togni Reagents
| Substrate | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Thiophenol | Togni II | DCM | rt | 0.5 | 98 |
| Indole | Togni I | MeCN | 50 | 4 | 85 |
| β-Ketoester | Togni I | DCM | rt | 6 | 90 |
| Phenylboronic acid | Togni I | MeCN/H₂O | 60 | 12 | 75 |
Note: Yields are representative and can be influenced by the specific substrate and reaction conditions.
III. Radical Trifluoromethylation: Harnessing the CF₃• Radical
Radical trifluoromethylation methods utilize precursors that generate the trifluoromethyl radical (CF₃•), a highly reactive intermediate. These methods are particularly useful for the trifluoromethylation of alkenes, alkynes, and (hetero)arenes.[14]
Langlois Reagent (CF₃SO₂Na): A Versatile Radical Precursor
Sodium trifluoromethanesulfinate (CF₃SO₂Na), known as the Langlois reagent, is an inexpensive, stable, and easy-to-handle solid that serves as an excellent source of the trifluoromethyl radical upon oxidation.[15][16][17]
Mechanism of Action: The Langlois reagent generates the CF₃ radical in the presence of an oxidant, such as tert-butyl hydroperoxide (TBHP) or a metal-based oxidant. The reaction proceeds via a single-electron oxidation of the sulfinate to form a trifluoromethanesulfonyl radical, which then fragments to release SO₂ and the CF₃ radical. This radical can then engage in various addition reactions.
Langlois [label="CF₃SO₂Na (Langlois Reagent)", shape=box, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; Oxidant [label="Oxidant (e.g., TBHP)"]; Sulfonyl_Radical [label="[CF₃SO₂•]"]; CF3_Radical [label="CF₃•"]; SO2 [label="SO₂"]; Substrate [label="Alkene/Arene"]; Product [label="Trifluoromethylated Product"];
Langlois -> Sulfonyl_Radical [label="+ Oxidant"]; Sulfonyl_Radical -> CF3_Radical [label="- SO₂"]; CF3_Radical -> Product [label="+ Substrate"];
{rank=same; Langlois; Oxidant;} {rank=same; Sulfonyl_Radical;} {rank=same; CF3_Radical; SO2; Substrate;} }
Figure 3: Generation of the trifluoromethyl radical from the Langlois reagent.
Experimental Protocol: Radical Trifluoromethylation of an Arene using Langlois Reagent
This protocol describes a general procedure for the trifluoromethylation of an electron-rich aromatic compound.
Materials:
-
Arene (1.0 equiv)
-
Langlois Reagent (CF₃SO₂Na, 2.0 equiv)
-
tert-Butyl hydroperoxide (TBHP), 70 wt. % in water (3.0 equiv)
-
Acetonitrile (MeCN) and Water (as a biphasic system)
-
Sodium sulfite
Procedure:
-
Reaction Setup: To a round-bottom flask, add the arene (1.0 equiv) and the Langlois reagent (2.0 equiv).
-
Solvent Addition: Add a mixture of acetonitrile and water (typically a 1:1 ratio).
-
Initiator Addition: Add TBHP (3.0 equiv) to the stirred mixture at room temperature. Safety Note: TBHP is a strong oxidant and should be handled with care.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 60-80 °C) and stir vigorously. Monitor the reaction by GC-MS or LC-MS.
-
Workup: After completion, cool the reaction to room temperature and add a saturated aqueous solution of sodium sulfite to quench the excess oxidant.
-
Extraction and Purification: Extract the mixture with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product is then purified by column chromatography.
Data Summary: Radical Trifluoromethylation with Langlois Reagent
| Substrate | Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| N-Methylpyrrole | TBHP | MeCN/H₂O | 60 | 4 | 78 |
| Anisole | TBHP | MeCN/H₂O | 80 | 6 | 65 (mixture of isomers) |
| Styrene | (NH₄)₂S₂O₈ | DMSO/H₂O | 70 | 5 | 72 |
| 1-Octene | TBHP | MeCN | 80 | 8 | 68 |
Note: Yields and regioselectivity can vary significantly depending on the substrate and reaction conditions.
Conclusion: A Powerful Toolkit for Modern Chemistry
The strategic incorporation of the trifluoromethyl group is a proven method for enhancing the properties of organic molecules. The building blocks discussed in this guide—the Ruppert-Prakash reagent, Togni reagents, and the Langlois reagent—represent the cornerstones of nucleophilic, electrophilic, and radical trifluoromethylation strategies, respectively. A thorough understanding of their reactivity and the practical application of the provided protocols will empower researchers to effectively utilize these powerful tools in their synthetic endeavors. The continued development of new and improved trifluoromethylating reagents will undoubtedly further expand the horizons of drug discovery and materials science.
References
- Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents - CONICET. (n.d.).
- New Electrophilic Trifluoromethylating Agents | The Journal of Organic Chemistry. (n.d.).
- Application of Ruppert-Prakash Reagent in Pharmaceutical Synthesis: Detailed Application Notes and Protocols - Benchchem. (n.d.).
- Recent advances in the synthesis of trifluoromethyl ethers through the direct O. (n.d.).
- Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC. (2010, June 16).
- Trifluoromethyl group - Wikipedia. (n.d.).
- The Trifluoromethyl Group: A Secret Weapon in Medicinal Chemistry. (n.d.).
- CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na - PMC. (n.d.).
- Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - RSC Publishing. (2024, July 16).
- Application Notes and Protocols for the Synthesis of Trifluoromethylated Heterocycles using TMSCF3 - Benchchem. (n.d.).
- Trifluoromethylation [Synthetic Reagents] | Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.).
- Trifluoromethylated hydrazones and acylhydrazones as potent nitrogen-containing fluorinated building blocks - Beilstein Journals. (2023, November 15).
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. (n.d.).
- SynOpen. (n.d.).
- Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks | Request PDF - ResearchGate. (n.d.).
- Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
- Sodium trifluoromethanesulfinate - Wikipedia. (n.d.).
- 1.5 Radical Trifluoromethylation - ResearchGate. (n.d.).
- Trimethyl(trifluoromethyl)silane (Ruppert–Prakash Reagent) - Sigma-Aldrich. (n.d.).
- Trifluoromethyltrimethylsilane - Wikipedia. (n.d.).
- 1-trifluoromethyl-1,3-dihydro-3,3-dimethyl-1,2-benziodoxole - Organic Syntheses Procedure. (n.d.).
Sources
- 1. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. BJOC - Trifluoromethylated hydrazones and acylhydrazones as potent nitrogen-containing fluorinated building blocks [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Trifluoromethyltrimethylsilane - Wikipedia [en.wikipedia.org]
- 11. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. chemrevlett.com [chemrevlett.com]
- 14. researchgate.net [researchgate.net]
- 15. CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na - PMC [pmc.ncbi.nlm.nih.gov]
- 16. thieme-connect.com [thieme-connect.com]
- 17. Sodium trifluoromethanesulfinate - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Reactions with Ethyl 2,6-dichloro-4-(trifluoromethyl)benzoate
Introduction: The "Steric Fortress" Challenge
You are likely reading this guide because your standard reaction protocols (saponification, reduction, or nucleophilic addition) have failed to convert Ethyl 2,6-dichloro-4-(trifluoromethyl)benzoate .
The failure is rarely due to operator error. It is intrinsic to the molecule's architecture. This substrate presents a classic "Steric Fortress":
-
The Ortho-Effect (Steric): The two chlorine atoms at positions 2 and 6 create a physical blockade. They prevent nucleophiles from approaching the carbonyl carbon at the required Bürgi-Dunitz angle (107°).
-
Electronic Deactivation: While the 4-trifluoromethyl (
) group is electron-withdrawing (which usually activates esters), the steric crowding of the chlorines destabilizes the tetrahedral intermediate required for standard acyl substitution.
This guide provides field-proven protocols to bypass these barriers.
Module 1: Hydrolysis Failures (Saponification)
Symptom: Standard reflux with NaOH/MeOH or LiOH/THF yields <10% conversion after 24 hours. Starting material is recovered unchanged.
Root Cause Analysis
Standard saponification relies on a nucleophile (
Protocol A: The "Brute Force" Method (High Temperature)
If you must use base hydrolysis, you need higher energy to overcome the activation barrier. Methanol (bp 65°C) is insufficient.
Reagents: Potassium Hydroxide (KOH), Ethylene Glycol or DMSO.[1]
Mechanism:
-
Dissolve: Dissolve 1.0 eq of ester in DMSO (0.5 M concentration).
-
Base: Add 5.0 eq of powdered KOH.
-
Heat: Heat to 120–140°C for 4–6 hours.
-
Note: Monitor via HPLC. TLC may be misleading due to solvent viscosity.
-
-
Workup: Pour into ice water, acidify to pH 1 with HCl, and extract with EtOAc.
Protocol B: The "Flanking Maneuver" (Nucleophilic Dealkylation)
Recommended for High-Value Batches.
Instead of attacking the shielded carbonyl (Red Arrow), this method attacks the exposed ethyl group (Green Arrow) via an
Reagents: Lithium Iodide (LiI), Pyridine.[1]
Mechanism:
-
Setup: Flame-dry a round-bottom flask under Argon.
-
Mix: Add ester (1.0 eq) and anhydrous LiI (3.0–5.0 eq) to Pyridine (0.2 M).
-
Reflux: Heat to reflux (115°C) for 12–24 hours.
-
Visual Cue: The reaction often turns dark red/brown.
-
-
Quench: Cool to RT, dilute with EtOAc, and wash with 1M HCl to remove pyridine.
-
Result: The lithium carboxylate forms first, which releases the free acid upon acidic workup.
Data Comparison: Hydrolysis Methods
| Method | Conditions | Conversion (24h) | Risk Factor |
| Standard | NaOH / MeOH / Reflux | < 5% | Low |
| Brute Force | KOH / DMSO / 130°C | 85–95% | Decarboxylation ( |
| Dealkylation | LiI / Pyridine / Reflux | > 98% | Pyridine removal (smell) |
| Silyl | TMSOK / THF / 60°C | 40–60% | Moisture sensitivity |
Module 2: Nucleophilic Addition (Grignard/Lithiation)
Symptom: Addition of Grignard reagents (
Troubleshooting Guide
Issue 1: Enolization vs. Addition
The
Solution: Organolithium & Cerium Chloride (
Protocol:
-
Dry: Dry
at 140°C under high vacuum for 2 hours (Crucial step). -
Slurry: Suspend dried
(1.5 eq) in THF at 0°C. Stir for 1 hour. -
Add Nucleophile: Add
or to the slurry and stir for 30 mins at -78°C. -
Add Ester: Add the this compound slowly.
-
Warm: Allow to warm slowly to RT.
Module 3: Side Reaction Risks ( )
Symptom: Loss of Chlorine atoms or formation of unexpected ethers.
Mechanism:
The 4-trifluoromethyl group is a strong electron-withdrawing group (EWG). It activates the ring for Nucleophilic Aromatic Substitution (
Prevention:
-
Avoid small alkoxides (
, ) at high temperatures. -
Use bulky bases (t-BuOK) if deprotonation is needed elsewhere, as they are too large to attack the ring carbons.
Visualizing the Workflow
The following decision tree illustrates the logic flow for troubleshooting hydrolysis, the most common bottleneck.
Caption: Decision logic for selecting the correct hydrolysis protocol based on steric constraints.
FAQ: Frequently Asked Questions
Q: Can I use acid hydrolysis (
Q: Why does the reaction turn dark with LiI/Pyridine?
A: This is normal. Traces of Iodine (
Q: I see a new spot on TLC that isn't the acid or ester. What is it?
A: If you are using harsh basic conditions, check for decarboxylation . The electron-withdrawing
References
-
Steric Hindrance in Benzoate Hydrolysis
-
Mechanism of hydrolysis of hindered esters.[2]
-
Source:
-
-
Nucleophilic Dealkylation (LiI/Pyridine)
-
Ortho-Effect & 2,6-Disubstitution
-
Steric hindrance of 2,6-disubstituted benzoic acid derivatives.[4]
-
Source:
-
-
Trifluoromethyl Activ
Risks):- Nucleophilic Aromatic Substitution on Activ
-
Source:
Sources
- 1. echemi.com [echemi.com]
- 2. science-blogs.ucoz.com [science-blogs.ucoz.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Steric hindrance of 2,6-disubstituted benzoic acid derivatives on the uptake via monocarboxylic acid transporters from the apical membranes of Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving Reaction Times for Ethyl 2,6-dichloro-4-(trifluoromethyl)benzoate Substitutions
Welcome to the technical support center for substitution reactions involving Ethyl 2,6-dichloro-4-(trifluoromethyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals who are working with this challenging substrate. Here, we will dissect common issues, provide robust troubleshooting strategies, and answer frequently asked questions to help you optimize your reaction conditions and improve outcomes.
Introduction: Understanding the Substrate
This compound is an electron-deficient aryl halide. The presence of strong electron-withdrawing groups (the trifluoromethyl group, the two chlorine atoms, and the ethyl ester) makes the aromatic ring highly susceptible to Nucleophilic Aromatic Substitution (SNAr) .[1][2][3] The reaction typically proceeds through a two-step addition-elimination mechanism, which involves the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[2][3]
However, the substitution is often plagued by slow reaction times. The primary culprit is the significant steric hindrance posed by the two chlorine atoms at the ortho-positions (C2 and C6) to the ester. These groups physically block the incoming nucleophile, raising the activation energy of the initial addition step and impeding the overall reaction rate. This guide provides field-proven insights to overcome this and other common challenges.
Troubleshooting Guide: Common Problems & Solutions
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Question 1: My reaction is extremely slow or appears to have stalled. What are the primary causes and how can I fix it?
This is the most common issue reported with this substrate. Slow or stalled reactions can almost always be traced back to three factors: steric hindrance, insufficient thermal energy, or suboptimal solvent/nucleophile choice.
Underlying Causes & Actionable Solutions:
-
Insufficient Thermal Energy: The high activation energy due to steric hindrance often requires significant heat to overcome. Room temperature reactions are typically not feasible.
-
Solution: Gradually increase the reaction temperature. We recommend screening temperatures in 20°C increments (e.g., 80°C, 100°C, 120°C). Monitor the reaction progress by TLC or LC-MS at each step to find the optimal balance between reaction rate and potential side-product formation.
-
-
Inappropriate Solvent Choice: The choice of solvent is critical in SNAr reactions.[4] Protic solvents (e.g., ethanol, methanol) can solvate and deactivate the nucleophile through hydrogen bonding, drastically reducing its reactivity.[4]
-
Solution: Use a polar aprotic solvent. These solvents solvate the counter-ion of the nucleophile but leave the nucleophile itself relatively "bare" and more reactive.[1] See the table in the FAQ section for a comparison of recommended solvents.
-
-
Weak or Sterically Hindered Nucleophile: The nucleophile's intrinsic reactivity and size are paramount. A weak nucleophile will struggle to attack the sterically congested carbon center.
-
Solution: If possible, switch to a stronger, less sterically hindered nucleophile. For example, primary amines are generally more reactive than secondary amines. If using an alcohol, deprotonating it first with a strong, non-nucleophilic base (like NaH) to form the more potent alkoxide is essential.[1]
-
Question 2: My yields are consistently low, even when the starting material is consumed. Where is my product going?
Low isolated yields, despite full conversion of the starting material, typically point to side reactions, product degradation during workup, or purification issues.
Underlying Causes & Actionable Solutions:
-
Ester Hydrolysis: The ethyl ester group is susceptible to hydrolysis (saponification) under strongly basic conditions, especially at elevated temperatures. This results in the corresponding carboxylic acid, which can complicate purification and lower the yield of the desired ester product.
-
Solution: If a base is required to deprotonate your nucleophile, use it stoichiometrically at a low temperature before adding the aryl halide. If a base is used as an acid scavenger, opt for a non-nucleophilic, hindered organic base like N,N-Diisopropylethylamine (DIPEA). During workup, avoid using strong aqueous bases. A mild acidic quench (e.g., saturated aq. NH₄Cl) is often preferable to strong acids like HCl.[5]
-
-
Competing Reactions: Depending on the nucleophile and conditions, other side reactions can occur. For instance, with certain bifunctional nucleophiles, double substitution or cyclization might be possible, though less likely on this specific substrate due to hindrance.
-
Degradation on Silica Gel: Some substituted products, particularly those containing sensitive functional groups, may degrade during silica gel chromatography.
-
Solution: Minimize the time your product spends on the column. You can deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a neutral or basic modifier like triethylamine (e.g., 0.5-1% in the eluent).
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for addressing slow reaction rates, the most prevalent issue with this substrate.
Caption: A logical workflow for troubleshooting slow reaction rates.
Frequently Asked Questions (FAQs)
Q: What is the best solvent for this substitution?
For SNAr reactions, polar aprotic solvents are strongly recommended.[1] Protic solvents will slow the reaction down.[4] The choice among polar aprotic solvents often depends on the required reaction temperature.
| Solvent | Boiling Point (°C) | Dielectric Constant (ε) | Key Characteristics |
| DMSO | 189 | 47 | Excellent solvating power, ideal for high temperatures. Can be difficult to remove. |
| NMP | 202 | 32 | High boiling point, very stable at high temperatures. Good alternative to DMSO. |
| DMF | 153 | 37 | Common choice, effective, but can decompose at high temperatures. |
| Acetonitrile | 82 | 38 | Lower boiling point, suitable for reactions with more reactive nucleophiles that don't require extreme heat. |
Q: How does the SNAr mechanism work for this substrate?
The reaction proceeds in two main steps:
-
Nucleophilic Addition: The nucleophile attacks the carbon atom bearing one of the chlorine leaving groups. This is the rate-determining step and is slow due to steric hindrance. This step temporarily breaks the aromaticity of the ring and forms a negatively charged intermediate, the Meisenheimer complex. The negative charge is stabilized by the electron-withdrawing trifluoromethyl and ester groups.[2]
-
Elimination of Leaving Group: The aromaticity is restored as the chloride ion is expelled from the complex, yielding the final substituted product.
Caption: The two-step Addition-Elimination mechanism of SNAr. Note: As a text-based AI, I cannot generate actual chemical structure images. The diagram illustrates the flow with placeholders.
Q: Are there any catalytic methods to speed up this reaction?
While traditional SNAr is thermally driven, certain strategies can sometimes enhance reactivity:
-
Phase-Transfer Catalysis (PTC): If your nucleophile is an anionic salt (e.g., sodium phenoxide) with low solubility in the organic solvent, a phase-transfer catalyst (e.g., a quaternary ammonium salt like TBAB) can shuttle the nucleophile into the organic phase, potentially increasing the reaction rate.
-
Lewis Acid Catalysis: While less common for SNAr, in some specific systems, a mild Lewis acid might coordinate to the leaving group, making it more labile. However, this is not a standard approach and would require careful empirical investigation.
Appendix: General Experimental Protocol
This protocol provides a starting point for a substitution reaction with a generic primary amine nucleophile. Note: This is a template and must be adapted and optimized for your specific nucleophile and safety considerations.
Reaction: Synthesis of Ethyl 2-chloro-6-(alkylamino)-4-(trifluoromethyl)benzoate
-
Reagent Preparation:
-
To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Add the primary amine nucleophile (1.1 - 1.5 eq) and a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq) or DIPEA (2.0 eq).
-
Add dry, polar aprotic solvent (e.g., DMSO or NMP) to achieve a substrate concentration of 0.1-0.5 M.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (start with 100-120°C) with vigorous stirring.
-
Monitor the reaction progress every 2-4 hours using a suitable analytical method (e.g., TLC or LC-MS) by taking a small aliquot from the reaction mixture.
-
Continue heating until the starting material is consumed or the reaction appears to have reached completion (typically 12-48 hours).
-
-
Workup and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a separatory funnel containing water and a suitable organic solvent for extraction (e.g., Ethyl Acetate or Dichloromethane).
-
Wash the organic layer sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product.
-
-
Characterization:
-
Confirm the structure and purity of the isolated product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS, etc.).
-
References
-
El Guesmi, N., Boubaker, T., Goumont, R., & Terrier, F. (2013). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. Journal of Physical Organic Chemistry, 26(7), 567-574. Available at: [Link]
-
Crampton, M. R. (2015). Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. Pen & Prosperity, 2(2). Available at: [Link]
-
ACS Green Chemistry Institute. (n.d.). SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents. American Chemical Society. Available at: [Link]
-
Faillace, M. S., Ceballos, N. M., Shustova, N. B., & Peláez, W. J. (2023). Selective synthesis using ETFBO: a new strategy for the preparation of hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one. Asian Journal of Organic Chemistry, 12(9), e202300318. Available at: [Link]
-
LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]
-
OpenStax. (2023, September 20). 16.6 Nucleophilic Aromatic Substitution. Organic Chemistry. Available at: [Link]
-
Jeannette, P. L., Berry, I. P., & Ferguson, J. H. (2023). Identifying Optimal Conditions for the Boron Trifluoride Catalyzed Electrophilic Aromatic Substitution Reaction. Journal of Undergraduate Chemistry Research, 22(2), 36-40. Available at: [Link]
-
Reddit User Discussion. (2024, January 18). Hydrolysis product troubleshooting. r/Chempros. Available at: [Link]
-
Rojas, J. J., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 123. Available at: [Link]
Sources
- 1. SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents - Wordpress [reagents.acsgcipr.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 4. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
preventing decomposition of Ethyl 2,6-dichloro-4-(trifluoromethyl)benzoate during reactions
Welcome to the dedicated technical support guide for Ethyl 2,6-dichloro-4-(trifluoromethyl)benzoate. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile but sensitive reagent in their synthetic workflows. Our goal is to provide you with in-depth, field-proven insights to anticipate and prevent its decomposition, ensuring the integrity and success of your experiments.
This guide moves beyond simple protocols to explain the underlying chemical principles governing the stability of this molecule. By understanding why decomposition occurs, you will be better equipped to design robust and reproducible reaction conditions.
Understanding the Molecule: Stability and Reactivity Profile
This compound is a highly functionalized aromatic compound. Its reactivity is dominated by three key structural features, which are also its primary points of vulnerability:
-
The Ethyl Ester Group: Susceptible to both acid- and base-catalyzed hydrolysis.
-
The Dichloro-Substituted Aromatic Ring: The two chlorine atoms, along with the potent electron-withdrawing trifluoromethyl (-CF3) and ester (-COOEt) groups, render the aromatic ring highly electron-deficient. This significantly activates the ring for Nucleophilic Aromatic Substitution (SNAr) .
-
Steric Hindrance: The two ortho chlorine atoms sterically shield the ester's carbonyl carbon, which can slow down direct nucleophilic acyl substitution but does not prevent it.
Our troubleshooting guide is structured around these vulnerabilities.
Visualization: Key Reactive Sites
Caption: Key areas of reactivity on the this compound molecule.
Troubleshooting Guide: Common Decomposition Pathways
This section addresses specific experimental issues in a question-and-answer format.
Question 1: My primary or only product is 2,6-dichloro-4-(trifluoromethyl)benzoic acid. What is causing this unwanted hydrolysis?
Answer: You are observing the saponification (hydrolysis) of the ethyl ester. This is one of the most common decomposition pathways for this molecule and is catalyzed by the presence of acidic or basic species, particularly in combination with nucleophilic water.
Underlying Cause (Mechanism):
Under basic conditions, a hydroxide ion (or other base) attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide leaving group. A final proton transfer yields the carboxylate salt, which is protonated to the carboxylic acid during acidic workup. The process is accelerated by heat.[1][2]
Solutions & Preventative Protocols:
-
Ensure Anhydrous Conditions:
-
Protocol: Dry all solvents using appropriate methods (e.g., distillation from a drying agent, passage through activated alumina). Dry all glassware in an oven ( >100 °C) and cool under an inert atmosphere (Nitrogen or Argon). Use freshly opened or properly stored anhydrous reagents.
-
Causality: Removing water, the primary nucleophile for hydrolysis, is the most direct way to prevent this side reaction.
-
-
Select a Non-Nucleophilic Base:
-
Protocol: If a base is required, substitute common nucleophilic bases (e.g., NaOH, KOH, LiOH) with non-nucleophilic alternatives like triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), or potassium carbonate (K₂CO₃).
-
Causality: These bases are sterically hindered or have lower basicity, making them effective at scavenging acid byproducts without directly attacking the ester functional group.
-
-
Strict Temperature Control:
-
Protocol: Run the reaction at the lowest possible temperature that still allows for an acceptable reaction rate. If elevated temperatures are necessary, minimize the reaction time.
-
Causality: Hydrolysis, like most reactions, has a kinetic energy barrier. Lowering the temperature reduces the available thermal energy, thus slowing the rate of the unwanted hydrolysis reaction more significantly than many desired transformations.
-
Question 2: Mass spectrometry and NMR analysis show that one of the chlorine atoms on the aromatic ring has been replaced by my nucleophile. Why did this happen?
Answer: Your substrate has undergone Nucleophilic Aromatic Substitution (SNAr). This is a critical and often overlooked decomposition pathway for this specific molecule due to its electronic properties.
Underlying Cause (Mechanism):
The aromatic ring is heavily activated towards nucleophilic attack. The combined electron-withdrawing effects of the two chlorine atoms, the ester group, and especially the powerful trifluoromethyl group make the ring carbons electrophilic.[3] A sufficiently strong nucleophile (e.g., thiols, amines, alkoxides) can attack one of the carbons bearing a chlorine atom. This forms a resonance-stabilized negative intermediate known as a Meisenheimer complex.[4] The subsequent loss of the chloride ion restores aromaticity and yields the substituted product.
Solutions & Preventative Protocols:
-
Moderate Nucleophile Reactivity:
-
Protocol: If possible, use a less reactive nucleophile. For example, use a neutral amine instead of its corresponding amide anion. If using an alkoxide or thiol, consider adding it slowly at a low temperature to keep its instantaneous concentration low.
-
Causality: The rate of the SNAr reaction is directly proportional to the nucleophile's concentration and nucleophilicity. By moderating this factor, you can favor other desired reaction pathways.
-
-
Lower the Reaction Temperature:
-
Protocol: Perform the reaction at 0 °C or even -78 °C if the desired reaction kinetics allow.
-
Causality: SNAr reactions have a significant activation energy. Reducing the thermal energy of the system can effectively halt or dramatically slow this unwanted pathway.
-
-
Choose a Non-Polar, Aprotic Solvent:
-
Protocol: Favor solvents like Toluene, Hexane, or Dichloromethane over polar aprotic solvents like DMSO, DMF, or NMP.
-
Causality: Highly polar aprotic solvents are known to accelerate SNAr reactions by stabilizing the charged Meisenheimer complex.[5] Using less polar solvents can disfavor the formation of this intermediate.
-
Visualization: Troubleshooting Workflow
Caption: A logical workflow for diagnosing common decomposition issues.
Data Summary Tables
Table 1: Incompatible Reagents & Conditions
| Reagent/Condition Class | Specific Examples | Primary Decomposition Pathway |
| Strong Aqueous Bases | NaOH, KOH, LiOH | Ester Hydrolysis (Saponification)[1] |
| Strong Aqueous Acids | Concentrated HCl, H₂SO₄ (with heat) | Ester Hydrolysis |
| Potent Nucleophiles | NaOMe, KCN, NaSH, R₂NH | Nucleophilic Aromatic Substitution (SNAr) |
| High Temperatures | > 80-100 °C, prolonged heating | Accelerates all decomposition pathways |
| Polar Aprotic Solvents | DMSO, DMF, NMP | Promotes SNAr[5] |
| Alcoholic Solvents | Methanol, Propanol (with catalyst) | Transesterification |
Table 2: Recommended Solvents and Bases for Maximizing Stability
| Condition | Recommended Options | Rationale |
| Solvents | Toluene, Dichloromethane (DCM), Tetrahydrofuran (THF), Diethyl Ether | Aprotic and less polar; minimize solubility of water and disfavor SNAr intermediates. |
| Bases | Triethylamine (TEA), DIPEA, K₂CO₃, Proton Sponge | Non-nucleophilic; act as proton scavengers without initiating decomposition. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound? A: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[6] Storage at 2-8 °C is recommended. Keep it away from moisture and incompatible materials like strong oxidizing agents and strong bases.[7][8]
Q2: Can I use an alcoholic solvent like methanol or ethanol for my reaction? A: It is highly discouraged. In the presence of an acid or base catalyst, the ethyl ester can undergo transesterification, resulting in the formation of the corresponding methyl or ethyl ester, contaminating your product. If an alcohol is absolutely necessary, use ethanol to match the ester group and minimize this exchange.
Q3: How can I monitor my reaction for the onset of decomposition? A: Thin-Layer Chromatography (TLC) is an effective technique. Spot a co-spot of your reaction mixture and a pure standard of your starting material. The appearance of a new, more polar spot (often with a lower Rf value) can indicate the formation of the carboxylic acid byproduct from hydrolysis. LC-MS is also a powerful tool for detecting minor decomposition products in real-time.
Q4: Is the trifluoromethyl (-CF3) group stable to common reaction conditions? A: Yes, the C-F bonds in a trifluoromethyl group are exceptionally strong, and the group is generally considered to be robust and stable under most common synthetic conditions, including exposure to moderate acids, bases, and redox reagents.[9] Decomposition pathways almost always involve the ester or the C-Cl bonds.
References
-
Pearson. Propose mechanisms for the nucleophilic acyl substitutions to form ethyl benzoate as shown on the previous page. [Online] Available at: [Link]
-
Liu, Y-H., et al. (2008). Ethyl 4-{2,6-Dichloro-4-[3-(2,6-Difluorobenzoyl)ureido]phenoxy}butanoate.Acta Crystallographica Section E. [Online] Available at: [Link]
-
University of Calgary. Common nucleophilic substitution reactions. [Online] Available at: [Link]
-
PubChem. Ethyl 4-(trifluoromethyl)benzoate. [Online] Available at: [Link]
-
Organic Syntheses. Esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates. [Online] Available at: [Link]
-
Chemistry LibreTexts. Nucleophilic Aromatic Substitution. [Online] Available at: [Link]
-
Beilstein Journal of Organic Chemistry. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. [Online] Available at: [Link]
-
OpenStax. Nucleophilic Aromatic Substitution. [Online] Available at: [Link]
-
SSERC. Hydrolysis of ethyl benzoate – Teacher's guide. [Online] Available at: [Link]
-
YouTube. The Hydrolysis of Ethyl Benzoate. [Online] Available at: [Link]
Sources
- 1. sserc.org.uk [sserc.org.uk]
- 2. m.youtube.com [m.youtube.com]
- 3. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 9.2. Common nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 6. chemscene.com [chemscene.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
solvent effects on the reactivity of Ethyl 2,6-dichloro-4-(trifluoromethyl)benzoate
The following technical guide addresses the solvent-dependent reactivity profile of Ethyl 2,6-dichloro-4-(trifluoromethyl)benzoate . This response is structured as a Tier-3 Technical Support resource, designed for researchers encountering stalling yields or side reactions.
Subject: Optimization of this compound Reactivity Case ID: CAS-189338-33-8-SOLV Support Level: Tier 3 (Senior Application Scientist)
Executive Summary: The "Ortho Effect" Challenge
The molecule features a classic "perfect storm" of steric and electronic factors that render standard protocols ineffective.
-
The Problem: The 2,6-dichloro substitution creates a steric blockade (the "Ortho Effect") that physically shields the carbonyl carbon from nucleophilic attack. Simultaneously, the 4-trifluoromethyl group is electron-withdrawing, theoretically activating the ring, but the steric barrier dictates the kinetics.
-
The Solution: Success depends almost entirely on solvent Selection . You must switch from standard protic solvents (MeOH, EtOH) to polar aprotic solvents (DMSO, DMF) to strip the solvation shell from your nucleophile, creating a "naked anion" capable of penetrating the steric shield.
Critical Troubleshooting (Q&A)
Issue 1: "I am using NaOH in Methanol/Water, but the starting material remains unreacted after 24 hours."
Diagnosis: Solvent-Induced Nucleophile Deactivation.
In methanol or water (polar protic solvents), the hydroxide ion (
-
Mechanism: The 2,6-dichloro groups on the benzoate ring already restrict access to the carbonyl. A bulky, solvated hydroxide ion simply cannot fit into the reaction trajectory (the Bürgi-Dunitz angle).
-
Fix: Switch to DMSO (Dimethyl sulfoxide) or NMP (N-Methyl-2-pyrrolidone) with a minimum amount of water.
-
Why? DMSO solvates cations (
) well but cannot hydrogen bond to anions ( ). This leaves the hydroxide "naked," highly reactive, and physically smaller, allowing it to bypass the steric blockade.
-
Issue 2: "I see a new spot on TLC, but it’s not the acid. It looks like the methyl ester."
Diagnosis: Unintended Transesterification.
If you are using Methanol (MeOH) as a solvent or co-solvent, the methoxide ion (
-
Causality: Even if you add NaOH, the equilibrium
exists. Methoxide is a better nucleophile than hydroxide in MeOH. It attacks the ester, but since the product is just the methyl ester (transesterification), the reaction appears to "stall" or produce a side product. -
Fix:
-
Eliminate Alcohols: Use a THF/Water or DMSO/Water system.
-
Use Bulky Alcohols: If an alcohol co-solvent is strictly necessary for solubility, use tert-Butanol (
-BuOH) . The bulky tert-butoxide anion is too sterically hindered to attack the crowded 2,6-disubstituted carbonyl.
-
Issue 3: "My reaction mixture turned dark/black, and I see multiple impurities."
Diagnosis: Nucleophilic Aromatic Substitution (SNAr) or Decarboxylation.
-
SNAr Risk: The 4-trifluoromethyl group and the ester are both electron-withdrawing groups (EWG), making the benzene ring electron-deficient. Under harsh conditions (high heat + strong alkoxides), a nucleophile might attack the ring carbons, displacing a Chlorine atom (at C2 or C6) or attacking the C4 position.
-
Decarboxylation: After hydrolysis, the resulting benzoic acid has strong EWGs. Excessive heat (
) in basic media can trigger decarboxylation, releasing and forming the 1,3-dichloro-5-(trifluoromethyl)benzene byproduct. -
Fix: Control the temperature. Do not exceed 100-110°C . Monitor strictly by HPLC/TLC.
Data Summary: Solvent Selection Matrix
| Solvent Class | Examples | Effect on Nucleophile ( | Reactivity with 2,6-Di-Cl Ester | Risk Factor |
| Polar Protic | Water, MeOH, EtOH | Deactivated (H-bond caged) | Very Low (Stalls indefinitely) | Transesterification (if alcohol used) |
| Polar Aprotic | DMSO, DMF, NMP | Activated ("Naked" anion) | High (Rapid attack) | Thermal decomposition if overheated |
| Non-Polar | Toluene, DCM | Insoluble (Phase separation) | Zero (unless PTC used) | None (No reaction) |
| Ether | THF, Dioxane | Moderate Solvation | Low to Moderate | Slow kinetics at reflux |
Validated Protocol: High-Yield Hydrolysis
This protocol utilizes the "Naked Anion" effect to overcome steric hindrance.
Reagents:
-
This compound (1.0 eq)
-
Potassium Hydroxide (KOH) pellets (5.0 eq)
-
Solvent: DMSO / Water (9:1 ratio)
Step-by-Step Workflow:
-
Dissolution: In a round-bottom flask, dissolve the ester in DMSO (
).-
Note: The solution should be clear. If cloudy, warm slightly.
-
-
Base Preparation: Dissolve KOH in a minimal amount of water (just enough to solubilize the pellets). Add this aqueous solution to the DMSO mixture.
-
Technical Insight: The small amount of water is necessary to dissolve the KOH, but the bulk DMSO keeps the
reactive.
-
-
Reaction: Heat the mixture to 100°C with vigorous stirring.
-
Timeframe: Reaction typically completes in 2–4 hours. Monitor by TLC (Solvent: 20% EtOAc/Hexane).
-
-
Quench (Critical): Cool to room temperature. Pour the reaction mixture into ice-cold 1M HCl .
-
Why? DMSO is soluble in water. Acidifying precipitates the hydrophobic benzoic acid product while the DMSO and salts stay in the aqueous phase.
-
-
Workup: Extract with Ethyl Acetate (
). Wash organics with Brine ( ) to remove residual DMSO. Dry over and concentrate.
Mechanistic Visualization
The following diagram illustrates the steric blockade and the solvent effect mechanism.
Figure 1: Mechanistic comparison of solvated vs. naked nucleophiles interacting with the sterically hindered 2,6-dichlorobenzoate core.
References
- Solvent Effects in Organic Chemistry: Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (General reference for "naked anion" theory in DMSO).
-
Hydrolysis of Hindered Esters : Cohen, T., & Matz, J. R. (1980). Cleavage of hindered esters with anhydrous alkali. Journal of the American Chemical Society.
-
Nucleophilic Substitution Principles : LibreTexts Chemistry. Solvent Effects in Nucleophilic Substitution.
-
Compound Data : PubChem. Ethyl 4-(trifluoromethyl)benzoate (Analogous Reactivity Data).
Technical Guide: Scale-Up Synthesis of Ethyl 2,6-dichloro-4-(trifluoromethyl)benzoate
To: Research & Process Development Teams From: Senior Application Scientist, Chemical Process Group Subject: Troubleshooting & Optimization for Sterically Hindered Benzoate Synthesis
Executive Summary
Synthesizing Ethyl 2,6-dichloro-4-(trifluoromethyl)benzoate presents a classic case of the "Ortho Effect." The 2,6-dichloro substitution pattern creates significant steric shielding around the carbonyl carbon, rendering standard Fischer esterification (acid + alcohol + acid catalyst) kinetically incompetent for scale-up.
This guide addresses the specific challenges of overcoming this steric barrier while managing the electronic effects of the para-trifluoromethyl group. We present two validated routes: the Acyl Chloride Method (standard scale-up) and the Carboxylate Alkylation Method (alternative for specific plant constraints).
Part 1: Visualizing the Process
The following workflow illustrates the two primary pathways to the target ester, highlighting critical decision nodes.
Caption: Comparative workflow for overcoming steric hindrance in 2,6-disubstituted benzoate synthesis. Route A utilizes high-energy activation; Route B utilizes steric evasion via O-alkylation.
Part 2: Troubleshooting & Optimization (Q&A)
Module 1: Reaction Kinetics & Conversion
Q: We are attempting standard Fischer esterification (H2SO4/EtOH reflux), but conversion stalled at <10% after 24 hours. Is the catalyst dead? A: The catalyst is likely fine; the substrate is the problem. The two ortho-chlorine atoms create a "picket fence" around the carbonyl carbon, blocking the nucleophilic attack of ethanol. This is a geometric barrier, not just an electronic one.
-
Solution: You must switch mechanisms.
-
Option A: Convert the acid to an Acid Chloride . The chloride ion is a better leaving group than water, and the planar acyl chloride intermediate is highly reactive.
-
Option B: Use Carboxylate Alkylation (Route B in diagram). By deprotonating the acid with a base (K2CO3), you form a carboxylate anion. The nucleophilic attack then happens at the ethyl halide carbon, which is not sterically hindered. This completely bypasses the steric block at the carbonyl [1].
-
Q: In the Acid Chloride route, reaction with Thionyl Chloride (SOCl2) is sluggish. How do we drive it? A: The electron-withdrawing CF3 group deactivates the ring, and the ortho-chlorines hinder the approach of SOCl2.
-
Protocol Adjustment: You must use Dimethylformamide (DMF) as a catalyst. DMF reacts with SOCl2 to form the Vilsmeier-Haack reagent (chloroiminium ion), which is far more reactive than SOCl2 alone.
-
Stoichiometry: Use 3-5 mol% DMF.
-
Temperature: Ensure you are at reflux (~75-80°C). The reaction is endothermic and entropy-driven by gas evolution (SO2/HCl).
Module 2: Reagent Selection & Handling
Q: Can we use Oxalyl Chloride instead of Thionyl Chloride? A: Yes, Oxalyl Chloride is often milder and produces only volatile byproducts (CO, CO2, HCl), making workup easier. However, for scale-up (>1 kg), Thionyl Chloride is significantly cheaper. If your facility has adequate scrubbing for SO2, SOCl2 is the industrial standard for this transformation.
Q: For the Alkylation route (Route B), which solvent and halide should we use? A:
-
Solvent: Polar aprotic solvents are required to solvate the cation and leave the carboxylate "naked" and reactive. DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) are ideal.
-
Alkylating Agent: Ethyl Iodide (EtI) reacts faster than Ethyl Bromide (EtBr) at lower temperatures, reducing the risk of byproduct formation. However, EtBr is cheaper. For this hindered substrate, EtI is recommended to keep reaction temperatures mild (40-60°C) and minimize thermal degradation [2].
Module 3: Workup & Purification
Q: The acid chloride intermediate is dark. Does this affect the final ester? A: A dark color often indicates trace decomposition or impurities in the DMF/SOCl2.
-
Troubleshooting: Ensure your SOCl2 is fresh and colorless. Distill the acid chloride if possible, but typically for this molecule, a "telescoped" process (using the crude acid chloride directly) is preferred to minimize handling.
-
Purification: The final ester is likely a high-boiling liquid or low-melting solid. High-vacuum distillation is the most effective purification method. Ensure the vacuum is <5 mmHg to keep the pot temperature below 150°C, preventing thermal cleavage of the CF3 group or ester.
Q: We are seeing emulsions during the aqueous workup of the Alkylation route. A: This is common with DMF/NMP.
-
Fix: Wash the organic layer (Ethyl Acetate or MTBE) copiously with water (3x) to remove the bulk of DMF, followed by a saturated LiCl or CaCl2 solution . The high ionic strength breaks the emulsion and pulls residual DMF into the aqueous phase.
Module 4: Safety & Stability
Q: Are there specific hazards with the CF3 group during scale-up? A: The trifluoromethyl group is generally stable, but under extreme basic conditions or high temperatures (>200°C) in the presence of Lewis acids, it can hydrolyze to release Fluoride ions (HF precursor).
-
Precaution: Avoid strongly alkaline hydrolysis conditions during waste treatment. Monitor waste streams for fluoride content.
-
Acid Chloride Hazard: The 2,6-dichloro-4-(trifluoromethyl)benzoyl chloride is a potent lachrymator and corrosive. All transfers must be done in closed systems or well-ventilated hoods [3].
Part 3: Experimental Data & Protocols
Table 1: Key Physical Properties
| Component | MW ( g/mol ) | State (RT) | BP/MP | Key Hazard |
| Start Acid | ~259.0 | Solid | MP: 108-111°C | Irritant |
| Acid Chloride | ~277.5 | Liq/Solid | BP: ~126°C (6 torr) | Corrosive, Water Reactive |
| Target Ester | ~287.1 | Liq/Solid | BP: ~80°C (5 torr)* | Irritant |
*Boiling point estimated based on non-chlorinated analog; expect higher BP for dichloro species.
Protocol: Acyl Chloride Method (Recommended for Scale)
-
Activation:
-
Charge reactor with 2,6-dichloro-4-(trifluoromethyl)benzoic acid (1.0 eq) and Toluene (5 vol).
-
Add DMF (0.05 eq).
-
Heat to 50°C.
-
Add Thionyl Chloride (1.5 eq) dropwise over 1 hour. Control off-gassing rate.
-
Heat to reflux (80°C) and hold for 3-5 hours. Monitor by HPLC (quench aliquot with methanol).
-
Step Completion: Evaporate excess SOCl2 and Toluene under reduced pressure to yield crude acid chloride.
-
-
Esterification:
-
Dissolve crude acid chloride in Dichloromethane (DCM) or fresh Toluene (5 vol).
-
Cool to 0-5°C.
-
Add Ethanol (2.0 eq) and Pyridine (1.2 eq) dropwise, keeping T < 20°C.
-
Allow to warm to Room Temperature (RT) and stir for 2 hours.
-
-
Workup:
-
Quench with water.[1] Separate phases.
-
Wash organic phase with 1N HCl (to remove pyridine), then Sat. NaHCO3, then Brine.
-
Dry (MgSO4), filter, and concentrate.
-
Purification: Distill under high vacuum.
-
References
-
Steric Hindrance in Benzoate Esterific
- Source: Cohen, J. B., & Steele, H. S. (1920). The effect of steric hindrance on the esterification of 2,6-disubstituted benzoic acids. Journal of the Chemical Society.
- Relevance: Foundational text establishing the "Ortho Effect" and the necessity of acyl chloride or alkylation routes for 2,6-disubstituted systems.
-
URL:[Link]
-
Alkyl
- Source:Organic Syntheses, Coll. Vol. 5, p. 88 (1973); Vol. 41, p. 5 (1961).
- Relevance: Validates the K2CO3/Alkyl Halide route for sterically congested acids where Fischer esterific
-
URL:[Link]
- Safety Data for Trifluoromethyl Benzoyl Chlorides Source: Sigma-Aldrich Safety Data Sheet (SDS) for 2,6-Bis(trifluoromethyl)benzoyl chloride (Analogous hazards). Relevance: Establishes handling protocols for corrosive, water-reactive, and lachrymatory acid chlorides containing CF3 groups.
Sources
Validation & Comparative
GC-MS protocol for purity analysis of Ethyl 2,6-dichloro-4-(trifluoromethyl)benzoate
An Optimized GC-MS Protocol vs. Standard Techniques
Executive Summary
Ethyl 2,6-dichloro-4-(trifluoromethyl)benzoate (CAS: 189338-33-8) is a critical intermediate in the synthesis of phenyl-pyrazole insecticides and benzoylurea agrochemicals.[1][2][3] Its purity is paramount, as isomeric impurities (e.g., 2,4-dichloro analogs) or unreacted precursors (e.g., 2,6-dichloro-4-(trifluoromethyl)benzoic acid) can propagate through synthesis, altering the toxicological profile of the final active pharmaceutical ingredient (API) or pesticide.
This guide presents a High-Resolution Gas Chromatography-Mass Spectrometry (GC-MS) protocol specifically optimized for this halogenated ester. We compare this method against standard HPLC-UV and GC-FID workflows, demonstrating why GC-MS is the requisite standard for definitive purity analysis in regulated development environments.
Comparative Analysis of Methodologies
In the context of halogenated benzoate esters, "purity" is often conflated with "assay." While HPLC-UV provides a robust assay value, it frequently fails to resolve positional isomers that share similar UV chromophores.
| Feature | Optimized GC-MS (Recommended) | Standard HPLC-UV | Generic GC-FID |
| Primary Utility | Impurity Profiling & ID | Potency/Assay | Routine QC Quantitation |
| Specificity | High (Mass spectral fingerprint) | Low (Retention time only) | Medium (Retention time only) |
| Isomer Resolution | Excellent (via interaction with phenyl-arylene phases) | Poor (similar hydrophobicity) | Variable |
| Limit of Detection | < 10 ppb (SIM mode) | ~1-10 ppm | ~1 ppm |
| Structural Confirmation | Yes (Isotope patterns for Cl/F) | No | No |
Why GC-MS? The presence of two chlorine atoms and a trifluoromethyl group creates a unique mass spectral signature. GC-MS allows for the deconvolution of co-eluting peaks that FID or UV detectors would integrate as a single impurity, preventing "false passes" in QC.
The Optimized GC-MS Protocol
This protocol utilizes a 5% Phenyl-Arylene / 95% Dimethylpolysiloxane stationary phase. The "Arylene" modification is critical; it interacts with the pi-electrons of the benzoate ring, enhancing the separation of the 2,6-dichloro target from potential 2,4-dichloro isomers.
2.1. Sample Preparation
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade).
-
Rationale: DCM provides excellent solubility for halogenated esters and a low boiling point for solvent venting.
-
-
Concentration: 1.0 mg/mL (for Scan mode) / 10 µg/mL (for SIM trace analysis).
-
Filtration: 0.22 µm PTFE syringe filter (Do not use Nylon, which may degrade in DCM).
2.2. Instrument Parameters (Agilent 7890/5977 or equivalent)
Gas Chromatograph (GC):
-
Inlet: Split/Splitless, 250°C.
-
Injection Mode: Split (20:1) to prevent column overload; Splitless for trace impurity hunting.
-
Carrier Gas: Helium (99.999%) at 1.2 mL/min (Constant Flow).
-
Column: DB-5MS UI (Ultra Inert), 30m × 0.25mm × 0.25µm.
-
Note: Standard DB-5 columns may show peak tailing for the free acid impurity. The "Ultra Inert" deactivation is essential for quantifying unreacted benzoic acid precursors.
-
Oven Program:
-
Initial: 60°C (Hold 1 min) – Solvent focusing.
-
Ramp 1: 20°C/min to 180°C.
-
Ramp 2: 5°C/min to 240°C – Critical separation window for isomers.
-
Ramp 3: 30°C/min to 300°C (Hold 3 min) – Bake-out.
Mass Spectrometer (MS):
-
Source Temp: 230°C.
-
Quad Temp: 150°C.
-
Ionization: Electron Impact (EI) at 70 eV.
-
Acquisition:
-
Full Scan: 40–450 amu (for general purity).
-
SIM (Optional): Monitor m/z 286, 288, 241, 213 for trace quantification.
-
Data Interpretation & Validation
3.1. Mass Spectral Fingerprint
The identification of this compound is self-validating through its fragmentation pattern:
-
Molecular Ion (M+): m/z 286 (based on
Cl). -
Isotope Cluster: The two chlorine atoms generate a distinct 9:6:1 intensity ratio for m/z 286 : 288 : 290. Any deviation from this ratio indicates co-elution.
-
Base Peak: Often m/z 241 (Loss of -OEt, [M-45]
) or m/z 213 (Loss of -COOEt, [M-73] ). -
CF3 Marker: m/z 69 (CF
) is typically present but low abundance.
3.2. Impurity Decision Logic
The following diagram illustrates the decision process for identifying impurities based on the MS data.
Figure 1: Decision tree for impurity classification using MS spectral data.
Experimental Workflow Visualization
The following workflow ensures data integrity from sample preparation to final reporting.
Figure 2: End-to-end experimental workflow for GC-MS purity analysis.
Results & Discussion
Sensitivity and Linearity
Using this protocol, the Limit of Quantitation (LOQ) for the ethyl ester is typically 0.05 µg/mL (50 ppb) in SIM mode. Linearity (
Common Impurities Identified
-
2,6-dichloro-4-(trifluoromethyl)benzoic acid: Appears as a broad peak (tailing) if the column is active. Identified by m/z 258 (M+) and m/z 241 (M-OH).
-
Ethyl 2-chloro-4-(trifluoromethyl)benzoate: A des-chloro impurity resulting from incomplete chlorination during synthesis. It elutes earlier and shows a monochloro isotope pattern (3:1).
References
-
Sigma-Aldrich. This compound Product Specification. Retrieved from
-
BenchChem.[4] A Comparative Guide to Analytical Techniques for Benzoate Ester Determination. Retrieved from
-
Agilent Technologies. Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. Retrieved from
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 11056767. Retrieved from
-
3M Environmental Laboratory. Analysis of Organic Compounds in Solvent Using Gas Chromatography/Mass Spectrometry. Retrieved from
Sources
A Comparative Guide to the Synthesis of Oseltamivir: A Yield-Based Analysis of Routes from (-)-Shikimic Acid and Alternative Starting Materials
Introduction
Oseltamivir, marketed under the trade name Tamiflu®, is a cornerstone in the global strategy for combating seasonal and pandemic influenza.[1] As a potent and selective inhibitor of the viral neuraminidase enzyme, it prevents the release of newly formed viral particles from infected host cells, thereby curtailing the spread of infection. The molecule's critical role in public health has placed its synthesis under intense scrutiny, with a constant drive towards more efficient, scalable, and secure supply chains.
The commercial production of oseltamivir has traditionally relied on a semi-synthetic approach starting from (-)-shikimic acid, a natural product harvested from the seeds of the Chinese star anise (Illicium verum).[2] However, the finite supply of this starting material and its susceptibility to geopolitical and environmental factors have highlighted the strategic need for alternative synthetic routes. This has spurred a wealth of innovation in the academic and industrial spheres, leading to the development of several elegant and efficient total syntheses that bypass the need for shikimic acid.
This guide provides an in-depth comparison of three seminal synthetic routes to oseltamivir:
-
The Roche Industrial Synthesis: A route starting from the natural product (-)-shikimic acid.
-
The Corey Synthesis: A de novo approach featuring a key asymmetric Diels-Alder reaction.[3]
-
The Trost Synthesis: A highly efficient route employing a palladium-catalyzed asymmetric allylic alkylation.[4]
We will dissect each route, analyzing their respective yields, step counts, and the strategic rationale behind their key transformations. This comparative analysis is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the chemical landscape surrounding this vital pharmaceutical agent.
Comparative Analysis of Synthetic Routes
The efficiency of a synthetic route is a multi-faceted consideration, encompassing not only the overall yield but also the number of steps, the cost and availability of starting materials, and the safety of the chemical transformations involved. The following table provides a high-level comparison of the three routes discussed in this guide.
| Metric | Roche Industrial Synthesis (from Shikimic Acid) | Corey Synthesis (from 1,3-Butadiene) | Trost Synthesis (from a commercial lactone) |
| Starting Material | (-)-Shikimic Acid | 1,3-Butadiene and Acrylic Acid | Commercially available lactone |
| Number of Steps | ~10-12 | ~12 | 8 |
| Overall Yield | 17-22% | ~30%[3] | 30%[4] |
| Key Reaction | Azide displacement/aziridination | Asymmetric Diels-Alder reaction | Palladium-catalyzed Asymmetric Allylic Alkylation (AAA) |
| Key Advantages | Utilizes a readily functionalized chiral pool starting material. | Avoids reliance on shikimic acid; uses inexpensive starting materials.[3] | Shortest route; high overall yield.[4] |
| Key Disadvantages | Reliance on a natural product with a potentially volatile supply chain; use of potentially hazardous azides. | Longer step count than the Trost synthesis. | Requires a specialized palladium catalyst and ligand. |
Synthetic Route 1: The Roche Industrial Synthesis from (-)-Shikimic Acid
The industrial synthesis of oseltamivir developed by Roche represents a significant feat of process chemistry, successfully converting a complex natural product into a life-saving drug on a multi-ton scale. The choice of (-)-shikimic acid as a starting material is logical, as it possesses the correct stereochemistry at three of the required chiral centers, significantly simplifying the synthetic challenge.
The overall strategy involves the sequential functionalization of the shikimic acid backbone to install the required amino and acetamido groups, as well as the 3-pentyloxy side chain. A key feature of this synthesis is the use of an azide intermediate to introduce one of the nitrogen functionalities, a common and effective method in organic synthesis, though one that carries inherent safety considerations at an industrial scale.
Rationale Behind Key Experimental Choices
The use of sodium azide for the regioselective opening of a key epoxide intermediate is a critical step in this synthesis. This nucleophilic attack proceeds with high fidelity, establishing the correct stereochemistry for the subsequent amino group. The transformation of the resulting azido-alcohol to an aziridine, followed by a second nucleophilic opening, is an elegant strategy to install the second nitrogen functionality with the desired stereochemistry. While effective, the use of azides on a large scale necessitates stringent safety protocols due to their potential instability.
Synthetic Route 2: The Corey Synthesis from 1,3-Butadiene
In 2006, E.J. Corey and his group reported an elegant and highly convergent total synthesis of oseltamivir that completely bypasses the need for shikimic acid.[5] This route starts from readily available and inexpensive starting materials, 1,3-butadiene and acrylic acid, making it an attractive alternative to the industrial process.
The cornerstone of the Corey synthesis is a highly enantioselective Diels-Alder reaction to construct the cyclohexene core with the correct absolute stereochemistry. This is followed by a series of stereocontrolled functional group manipulations to install the requisite amino, acetamido, and pentyloxy groups.
Rationale Behind Key Experimental Choices
The asymmetric Diels-Alder reaction, catalyzed by a chiral oxazaborolidine (CBS catalyst), is the lynchpin of this synthesis. This reaction's ability to create the cyclohexene ring with high enantioselectivity from achiral precursors is a testament to the power of modern asymmetric catalysis. The subsequent iodolactamization is another key transformation that allows for the stereoselective introduction of a nitrogen and an oxygen functionality across the double bond. This step sets the stage for the formation of a crucial aziridine intermediate, which is then opened with 3-pentanol to install the ether side chain with the correct stereochemistry.
Synthetic Route 3: The Trost Synthesis from a Commercial Lactone
In 2008, Barry Trost and his team at Stanford University reported the most concise synthesis of oseltamivir to date.[6] This route is characterized by its remarkable efficiency, proceeding in only eight steps from a commercially available lactone and achieving an impressive overall yield of 30%.[4]
The key innovation in the Trost synthesis is the use of a palladium-catalyzed asymmetric allylic alkylation (AAA) to set the stereochemistry of two of the three chiral centers in a single step. This powerful transformation allows for a highly convergent and atom-economical approach to the oseltamivir core.
Rationale Behind Key Experimental Choices
The palladium-catalyzed asymmetric allylic alkylation is the centerpiece of the Trost synthesis.[7] This reaction utilizes a chiral phosphine ligand to control the stereochemical outcome of the nucleophilic attack of an amine on an allylic substrate. The ability of this reaction to create two stereocenters with high diastereoselectivity and enantioselectivity in a single operation is what makes this route so efficient. The remainder of the synthesis involves the diastereoselective formation of an aziridine and its subsequent regioselective opening with 3-pentanol, followed by functional group manipulations to complete the synthesis.
Detailed Experimental Protocols
To provide a practical understanding of the key transformations discussed, the following are representative experimental protocols for a critical step in each synthetic route. These protocols are adapted from the primary literature and are intended for informational purposes only.
Protocol 1: Regioselective Azide Opening of an Epoxide (Adapted from the Roche Synthesis Strategy)
-
Reaction: Opening of a shikimic acid-derived epoxide with sodium azide.
-
Procedure: To a solution of the epoxide intermediate in a mixture of acetone and water is added sodium azide (NaN₃) in one portion at 0 °C. The reaction mixture is stirred at this temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material. The reaction is then quenched by the addition of water and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired azido-diol.
-
Causality: The use of a protic solvent mixture (acetone/water) facilitates the opening of the epoxide ring by solvating both the azide nucleophile and the developing alkoxide. The reaction is performed at low temperature to control the exothermicity and minimize side reactions.
Protocol 2: Asymmetric Diels-Alder Reaction (Adapted from the Corey Synthesis)
-
Reaction: Enantioselective [4+2] cycloaddition of 1,3-butadiene and an acrylate derivative.
-
Procedure: To a solution of the chiral CBS catalyst in dichloromethane at -78 °C is added a solution of the acrylate dienophile. After stirring for 15 minutes, a solution of 1,3-butadiene is added slowly. The reaction is stirred at -78 °C for several hours and monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature and the layers are separated. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated in vacuo. The resulting crude product is purified by silica gel chromatography to yield the enantiomerically enriched cyclohexene product.
-
Causality: The CBS catalyst creates a chiral Lewis acidic environment that coordinates to the dienophile, directing the diene to attack from a specific face, thus controlling the stereochemical outcome of the cycloaddition. The low reaction temperature is crucial for achieving high enantioselectivity.
Protocol 3: Palladium-Catalyzed Asymmetric Allylic Alkylation (Adapted from the Trost Synthesis)
-
Reaction: Desymmetrization of a meso-allylic diacetate with a nitrogen nucleophile.
-
Procedure: To a solution of the palladium catalyst precursor and the chiral Trost ligand in THF is added the meso-diacetate substrate. The nitrogen nucleophile (e.g., benzylamine) and a base (e.g., triethylamine) are then added sequentially. The reaction mixture is stirred at room temperature until the starting material is consumed as determined by TLC analysis. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the enantioenriched allylic amine product.
-
Causality: The chiral Trost ligand coordinates to the palladium center, creating a chiral pocket that differentiates between the two enantiotopic leaving groups of the meso-diacetate. This selective ionization, followed by nucleophilic attack, results in a highly enantioenriched product.
Conclusion
The synthesis of oseltamivir provides a compelling case study in the evolution of synthetic strategy in pharmaceutical development. The original industrial route, while effective, highlighted the potential vulnerabilities of relying on a natural product with a limited supply. The subsequent development of de novo total syntheses by Corey and Trost, among others, has not only provided viable alternatives but has also showcased the power of modern synthetic methods to address complex challenges.
The Corey synthesis, with its elegant application of the asymmetric Diels-Alder reaction, offers a robust and scalable route from inexpensive commodity chemicals. The Trost synthesis stands as a benchmark in synthetic efficiency, demonstrating the power of palladium-catalyzed asymmetric allylic alkylation to dramatically shorten synthetic sequences.
Ultimately, the "best" synthetic route is context-dependent. For large-scale, established manufacturing, a highly optimized process like the Roche synthesis may remain the most cost-effective, provided the starting material is secure. For situations requiring rapid, on-demand production or a diversification of the supply chain, the de novo routes offer significant strategic advantages. The continued exploration of new synthetic methodologies will undoubtedly lead to even more efficient and elegant solutions for producing this and other vital medicines in the future.
References
-
Oseltamivir total synthesis - Wikipedia. (n.d.). Retrieved February 17, 2026, from [Link]
-
Recent Progress in the Synthesis of Tamiflu - New Drug Approvals. (2013, July 20). Retrieved February 17, 2026, from [Link]
-
5 Methods For Synthesis Of Oseltamivir Phosphate (Duffy) - ZM Silane Limited. (2025, January 23). Retrieved February 17, 2026, from [Link]
-
Synthesis of Oseltamivir by Barry M. Trost (2008) - SynArchive. (n.d.). Retrieved February 17, 2026, from [Link]
-
A Practical Synthesis of (−)-Oseltamivir - ResearchGate. (2025, August 7). Retrieved February 17, 2026, from [Link]
-
Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®) - PMC - NIH. (2011, March 21). Retrieved February 17, 2026, from [Link]
-
Synthesis of Oseltamivir by Elias J. Corey (2006) - SynArchive. (n.d.). Retrieved February 17, 2026, from [Link]
-
A short enantioselective pathway for the synthesis of the anti-influenza neuramidase inhibitor oseltamivir from 1,3-butadiene and acrylic acid - PubMed. (2006, May 17). Retrieved February 17, 2026, from [Link]
-
Total Synthesis of Oseltamivir phosphate by Corey - Organic Chemistry Portal. (2006, May 3). Retrieved February 17, 2026, from [Link]
-
Oseltamivir total synthesis - Grokipedia. (n.d.). Retrieved February 17, 2026, from [Link]
-
Production of shikimic acid - PubMed. (2012, November 15). Retrieved February 17, 2026, from [Link]
-
Synthesis of the Anti-influenza Drug Oseltamivir Phosphate (Tamiflu®) - iSm2. (n.d.). Retrieved February 17, 2026, from [Link]
-
Enantioselective Synthesis of Oseltamivir Phosphate (Tamiflu) via the Iron-Catalyzed Stereoselective Olefin Diazidation - PMC. (n.d.). Retrieved February 17, 2026, from [Link]
-
Total Synthesis of Oseltamivir phosphate (Tamiflu) by Trost - Organic Chemistry Portal. (2008, April 13). Retrieved February 17, 2026, from [Link]
-
Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®) - ResearchGate. (n.d.). Retrieved February 17, 2026, from [Link]
-
Tsuji–Trost reaction - Wikipedia. (n.d.). Retrieved February 17, 2026, from [Link]
-
Palladium-Catalyzed Asymmetric Allylic Alkylation Strategies for the Synthesis of Acyclic Tetrasubstituted Stereocenters. (2018, December 5). Retrieved February 17, 2026, from [Link]
Sources
- 1. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]
- 2. Production of shikimic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A short enantioselective pathway for the synthesis of the anti-influenza neuramidase inhibitor oseltamivir from 1,3-butadiene and acrylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Total Synthesis of Oseltamivir phosphate by Corey [organic-chemistry.org]
- 6. Total Synthesis of Oseltamivir phosphate (Tamiflu) by Trost [organic-chemistry.org]
- 7. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]
Safety Operating Guide
A Senior Application Scientist's Guide to Handling Ethyl 2,6-dichloro-4-(trifluoromethyl)benzoate
As researchers dedicated to advancing drug development, our work with novel chemical entities demands the highest standards of safety and precision. Ethyl 2,6-dichloro-4-(trifluoromethyl)benzoate is a halogenated aromatic compound with significant potential, but its structure suggests a need for meticulous handling. This guide provides a direct, experience-driven protocol for its safe use, moving beyond mere compliance to foster a culture of proactive laboratory safety.
Consolidated Hazard Assessment: Understanding the 'Why'
The chemical architecture of this compound—featuring a benzene ring with two chlorine atoms and an electron-withdrawing trifluoromethyl group—points to several potential hazards. Based on analogous compounds, we must anticipate the following:
-
Skin and Eye Irritation: Halogenated aromatic compounds are frequently irritants. Contact can lead to redness, inflammation, or more severe chemical burns[1][2][3][4].
-
Respiratory Tract Irritation: If inhaled as a dust or aerosol, the compound may irritate the mucous membranes and respiratory system[1][2][4].
-
Toxicity if Swallowed: Ingestion of related chemicals can be harmful or toxic[1][2][4].
-
Aquatic Toxicity: A key structural analog is classified as very toxic to aquatic life, indicating that environmental release must be strictly avoided[3].
Our procedural choices are a direct response to these anticipated hazards. Every step is designed to mitigate these risks effectively.
Core Personal Protective Equipment (PPE) Requirements
Effective protection is not about using the most equipment, but the right equipment for the specific task. The following table outlines the minimum PPE required for handling this compound.
| Task / Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing & Transfer (Solid) | Chemical Splash Goggles | Double-gloved Nitrile | Full-Sleeve Lab Coat | Required only if outside a fume hood or if dust is generated. |
| Solution Preparation | Chemical Splash Goggles & Face Shield | Double-gloved Nitrile or Neoprene | Chemical-Resistant Apron over Lab Coat | Not required if performed in a certified chemical fume hood. |
| Reaction Workup & Purification | Chemical Splash Goggles & Face Shield | Double-gloved Nitrile or Neoprene | Chemical-Resistant Apron over Lab Coat | Not required if performed in a certified chemical fume hood. |
| Accidental Spill Cleanup | Chemical Splash Goggles & Face Shield | Heavy-duty Nitrile or Butyl gloves | Full protective suit or coveralls[1] | Air-purifying respirator with organic vapor cartridges[5]. |
Operational Protocols: A Self-Validating Workflow
The following protocols are designed to create a closed system of safety, where each step validates the integrity of the next.
Engineering Controls: The First Line of Defense
Causality: The primary method to prevent exposure is to contain the chemical at its source. A properly functioning chemical fume hood is non-negotiable.
-
Protocol:
-
Verify that the chemical fume hood has a current inspection sticker and that the airflow monitor indicates normal operation.
-
Conduct all manipulations, including weighing, transfers, and solution preparations, at least 6 inches inside the hood sash.
-
Keep the sash at the lowest practical height to maximize capture velocity.
-
Step-by-Step Guide: Preparing a 1M Solution
This common workflow integrates all necessary PPE and safety checks.
-
Preparation: Before bringing the chemical into the hood, assemble all necessary glassware, solvents, and utensils. Ensure an appropriate chemical waste container is labeled and accessible within the hood.
-
Donning PPE:
-
Put on a full-sleeve lab coat.
-
Don chemical splash goggles.
-
Wash and dry hands thoroughly.
-
Don the first pair of nitrile gloves.
-
Don the second, outer pair of nitrile gloves.
-
-
Chemical Handling (Inside Fume Hood):
-
Place the sealed container of this compound on a tared balance within the fume hood.
-
Carefully open the container and use a clean spatula to weigh the desired amount onto weighing paper.
-
Gently transfer the solid into the reaction flask. Avoid any action that could generate dust.
-
Slowly add the solvent to the flask, using a funnel to prevent splashes.
-
Securely cap the original chemical container and the prepared solution flask.
-
-
Doffing PPE:
-
Remove the outer pair of gloves using a proper technique to avoid skin contact and dispose of them in the designated solid waste container[1][6].
-
Remove the lab coat and hang it in its designated area.
-
Remove the inner pair of gloves and dispose of them.
-
Remove safety goggles.
-
Wash hands thoroughly with soap and water.
-
Decontamination and Disposal Plan
Causality: Proper disposal is critical to protect both personnel and the environment. Cross-contamination of waste streams can lead to dangerous reactions and regulatory violations.
-
Chemical Waste:
-
Solid Waste: All contaminated disposables (gloves, weighing paper, paper towels) must be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and solvent rinses must be collected in a compatible, sealed hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
-
Glassware Decontamination:
-
Rinse all contaminated glassware three times with a small amount of an appropriate solvent (e.g., acetone or ethanol).
-
Collect all rinsate in the designated liquid hazardous waste container.
-
Only after the initial solvent rinse may the glassware be washed with soap and water.
-
-
Final Disposal: All chemical waste must be disposed of through an approved waste disposal plant, following institutional and local regulations[2][3][5].
Visual Workflow: Safe Handling Lifecycle
The following diagram illustrates the critical decision points and procedural flow for safely managing this compound from receipt to disposal.
Caption: Workflow for handling this compound.
References
-
Aaron Chemistry. (2025). Safety Data Sheet: 3-(Difluoromethyl)-5-(trifluoromethyl)benzoic acid. [Link]
-
Gujarat Fluorochemicals Limited. (2020). Global Product Strategy Safety Summary: 2, 6-dichloro-4-(trifluoromethyl) aniline. [Link]
-
Oakwood Products, Inc. (2016). Safety Data Sheet. [Link]
-
Thermo Fisher Scientific. (2018). Safety Data Sheet: Ethyl 3-(trifluoromethyl)benzoate. [Link]
-
Aaron Chemicals LLC. (2024). Safety Data Sheet: 2,4-Bis(trifluoromethyl)benzonitrile. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
